molecular formula C15H16O3 B161370 4'-O-Demethylbroussonin A

4'-O-Demethylbroussonin A

Cat. No.: B161370
M. Wt: 244.28 g/mol
InChI Key: OKSKNGMIUSMMMM-UHFFFAOYSA-N
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Description

4'-O-Demethylbroussonin A is a phenolic compound identified in scientific research for its potential anti-inflammatory properties. It has been studied alongside other phenolics in dandelion (Taraxacum spp.) for its ability to interact with key proteins in the inflammatory response pathway, specifically the TLR4-MD-2 complex . Research employing molecular docking simulations suggests that this compound can bind to the MD-2 co-receptor, which is a critical component of the innate immune system's recognition of bacterial lipopolysaccharides (LPS) . This binding activity indicates a potential mechanism by which the compound may interfere with the formation of the TLR4-MD-2-LPS complex, a primary trigger for NF-κB mediated production of pro-inflammatory cytokines. The value of this compound for researchers lies in its use as a tool compound to further elucidate the complex mechanisms of inflammation and to explore natural product-based interventions for inflammatory disorders. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(4-hydroxyphenyl)propyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-13-7-4-11(5-8-13)2-1-3-12-6-9-14(17)10-15(12)18/h4-10,16-18H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSKNGMIUSMMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4'-O-Demethylbroussonin A: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-O-Demethylbroussonin A, focusing on its natural origins and the methodologies for its extraction and purification. While direct and detailed protocols for the isolation of this compound are not extensively documented in publicly available literature, this guide synthesizes established methods for the extraction of analogous flavonoid and polyphenol compounds from its primary natural source, the genus Broussonetia.

Natural Source

This compound, as its name suggests, is a derivative of Broussonin A, a prenylated flavonoid. The primary natural sources for this class of compounds are plants belonging to the genus Broussonetia, particularly the paper mulberry (Broussonetia papyrifera) and Broussonetia kazinoki.[1][2][3] These species are rich in a diverse array of phenolic compounds, including flavonoids, lignans, and coumarins, which have garnered significant interest for their potential pharmacological activities.[3] Different parts of the plant, including the roots, stems, leaves, and fruit, contain these bioactive constituents.[3]

Extraction and Purification Methodologies

The extraction of phenolic compounds from Broussonetia species typically involves solvent extraction followed by various chromatographic techniques for purification. The following protocol is a representative methodology synthesized from established procedures for isolating flavonoids and other polyphenols from Broussonetia papyrifera and related species.

Experimental Protocol: Representative Extraction and Fractionation
  • Preparation of Plant Material: The twigs, wood, or root bark of Broussonetia papyrifera are collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.[2]

  • Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Ethanol is a commonly used solvent for this purpose.[2][3] The extraction can be performed at room temperature with agitation or under reflux to enhance efficiency. The process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with flavonoids often concentrating in the ethyl acetate or chloroform fractions.[1]

  • Column Chromatography: The bioactive fraction (e.g., the chloroform-soluble extract) is subjected to column chromatography for further separation.[1]

    • Stationary Phase: Silica gel is a common stationary phase for the initial separation.

    • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds.

  • Further Purification: Fractions containing compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC).[3]

Data Presentation: Yields of Bioactive Compounds from Broussonetia
Compound ClassPlant SourceExtraction MethodYieldReference
Total FlavonoidsB. papyriferaIonic liquid-assisted ethanol extraction0.4685 mg/g[4]
Total FlavonoidsB. papyriferaTraditional ethanol extraction37.33 mg/g[4]
Lignans & CoumarinsB. papyrifera barkEthanol extractNot specified[3]
PhenylpropanoidsB. papyrifera young branchesEthanol extractNot specified[3]

Mandatory Visualizations

Experimental Workflow for Extraction and Isolation

Extraction_Workflow Start Dried & Powdered Broussonetia papyrifera Extraction Ethanol Extraction Start->Extraction Ethanol Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Concentration->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Bioactive Fraction (e.g., Chloroform) Fractions Fraction Collection SilicaGel->Fractions Purification Further Purification (Sephadex LH-20, HPLC) Fractions->Purification FinalProduct This compound Purification->FinalProduct

Caption: Generalized workflow for the extraction and isolation of this compound.

Hypothesized Signaling Pathway: Anti-inflammatory Action

Given that many flavonoids from Broussonetia exhibit anti-inflammatory properties, a plausible mechanism of action for this compound is the modulation of key inflammatory signaling pathways. A related compound, 4'-demethylnobiletin, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway and activating the Nrf2 pathway.[5][6] The following diagram illustrates this hypothesized signaling cascade.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Keap1_Nrf2 Keap1 / Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation DemethylbroussoninA This compound DemethylbroussoninA->IKK Inhibits DemethylbroussoninA->Keap1_Nrf2 Disrupts ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, IL-6) NFkB_nuc->ProInflammatory Transcription Antioxidant Antioxidant Genes (HO-1, NQO1) Nrf2_nuc->Antioxidant Transcription

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

References

Biosynthesis of 4'-O-Demethylbroussonin A in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 4'-O-Demethylbroussonin A, a prenylated diphenylpropane found in plants of the Moraceae family, notably Broussonetia species. The biosynthesis of this complex natural product involves a series of enzymatic reactions, beginning with the general phenylpropanoid pathway and culminating in specific prenylation and demethylation steps. This document details the probable enzymatic players, their mechanisms, and available experimental data, offering a valuable resource for researchers in natural product biosynthesis and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through three main stages:

  • Formation of the Chalcone Precursor: This stage follows the well-established phenylpropanoid pathway to produce a key C15 chalcone intermediate.

  • Modification of the Chalcone Skeleton and Prenylation: This involves the reduction of the chalcone and the subsequent addition of a prenyl group by a prenyltransferase.

  • Final Demethylation Step: The immediate precursor, Broussonin A, undergoes demethylation at the 4'-O-position to yield the final product.

The proposed overall pathway is depicted below:

4_O_Demethylbroussonin_A_Biosynthesis Phe L-Phenylalanine Cinn Cinnamic acid Phe->Cinn pCoumaric p-Coumaric acid Cinn->pCoumaric pCoumaroyl p-Coumaroyl-CoA pCoumaric->pCoumaroyl Malonyl 3x Malonyl-CoA NaringeninChalcone Naringenin Chalcone pCoumaroyl->NaringeninChalcone Malonyl->NaringeninChalcone Isoliquiritigenin Isoliquiritigenin NaringeninChalcone->Isoliquiritigenin ReducedIntermediate Reduced Diphenylpropane Intermediate Isoliquiritigenin->ReducedIntermediate Reduction (putative) BroussoninA Broussonin A ReducedIntermediate->BroussoninA DMAPP DMAPP DemethylbroussoninA This compound BroussoninA->DemethylbroussoninA DMAPP->BroussoninA PAL PAL PAL->Cinn C4H C4H C4H->pCoumaric FourCL 4CL FourCL->pCoumaroyl CHS CHS CHS->NaringeninChalcone CHR CHR (putative) CHR->Isoliquiritigenin Prenyltransferase Prenyltransferase (putative) Prenyltransferase->BroussoninA ODemethylase O-Demethylase (putative) ODemethylase->DemethylbroussoninA FPT_Assay_Workflow Reaction_Setup Reaction Mixture Setup (Tris-HCl, MgCl2, Substrate, DMAPP) Add_Enzyme Add Recombinant Prenyltransferase Reaction_Setup->Add_Enzyme Incubation Incubate at 30°C Add_Enzyme->Incubation Stop_Reaction Stop Reaction (Add Methanol) Incubation->Stop_Reaction Analysis LC-MS Analysis Stop_Reaction->Analysis O_Demethylase_Assay_Workflow Reaction_Setup Reaction Mixture Setup (Buffer, Substrate, Microsomes) Add_Cofactor Add NADPH (or generating system) Reaction_Setup->Add_Cofactor Incubation Incubate at 37°C Add_Cofactor->Incubation Stop_Reaction Stop Reaction (e.g., Acetonitrile) Incubation->Stop_Reaction Analysis LC-MS Analysis Stop_Reaction->Analysis

Preliminary Biological Screening of 4'-O-Demethylbroussonin A: A Technical Guide and Proposed Methodologies Based on the Bioactivity of Broussonin A

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preliminary biological screening data for 4'-O-Demethylbroussonin A is not publicly available. This technical guide, therefore, utilizes the well-documented biological activities of its parent compound, Broussonin A, as a predictive framework. The experimental protocols and potential biological effects described herein are based on the activities observed for Broussonin A and serve as a comprehensive guide for the prospective screening of this compound.

Introduction

This compound is a natural phenolic compound belonging to the class of diphenylpropanes. While direct biological data is scarce, its structural similarity to Broussonin A suggests a potential for a range of pharmacological activities. Broussonin A, isolated from plants of the Broussonetia genus, has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-proliferative properties. This guide provides a detailed overview of the established biological activities of Broussonin A and proposes a comprehensive preliminary screening workflow for this compound, complete with experimental protocols and data presentation formats.

Potential Biological Activities and Screening Strategy

Based on the profile of Broussonin A, the preliminary biological screening of this compound should focus on the following key areas:

  • Anti-inflammatory Activity: Investigating the inhibition of key inflammatory mediators and signaling pathways.

  • Anti-angiogenic Activity: Assessing the effect on endothelial cell proliferation, migration, and tube formation.

  • Cytotoxic and Anti-proliferative Activity: Evaluating the effect on various cancer cell lines.

  • Enzyme Inhibition Activity: Screening against relevant enzymes implicated in disease pathogenesis.

The following sections detail the experimental methodologies for each of these proposed screening areas.

Data Presentation: Summary of Broussonin A Biological Activity

The following tables summarize the reported quantitative data for the biological activities of Broussonin A, which can serve as a benchmark for the evaluation of this compound.

Table 1: Anti-inflammatory Activity of Broussonin A

AssayCell LineStimulantMeasured ParameterResult (IC₅₀)Reference
Nitric Oxide (NO) ProductionRAW 264.7LPSNO concentration~10 µM[1]
iNOS Protein ExpressionRAW 264.7LPSProtein levelSignificant reduction at 10 µM[1]
NF-κB ActivationRAW 264.7LPSNuclear translocationInhibition at 10 µM[1]

Table 2: Anti-angiogenic Activity of Broussonin A

AssayCell LineStimulantMeasured ParameterResult (Concentration)Reference
Endothelial Cell ProliferationHUVECsVEGF-ACell viabilityInhibition at 1-10 µM[2][3]
Endothelial Cell MigrationHUVECsVEGF-AMigrated cellsInhibition at 0.1-10 µM[2][4]
Endothelial Cell InvasionHUVECsVEGF-AInvading cellsInhibition at 0.1-10 µM[2][4]
Tube FormationHUVECsVEGF-ATube lengthInhibition at 1-10 µM[2]

Table 3: Anti-proliferative Activity of Broussonin A

Cell LineAssayResult (IC₅₀)Reference
Non-small cell lung cancerProliferation AssayNot specified[2]
Ovarian cancer cellsProliferation AssayNot specified[2]
3T3-L1 pre-adipocytesAdipocyte DifferentiationSignificant inhibition at 10 µM[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments proposed for the preliminary biological screening of this compound.

Anti-inflammatory Activity

Principle: This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Anti-angiogenic Activity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound in the presence or absence of 10 ng/mL VEGF-A for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control.

Cytotoxic Activity

Principle: As described in section 4.2.1., the MTT assay can be adapted to screen for general cytotoxicity against a panel of human cancer cell lines.

Protocol:

  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Cell Seeding: Seed the cells in 96-well plates at their optimal densities.

  • Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

  • MTT Assay: Perform the MTT assay as described in section 4.2.1.

  • Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Proposed Signaling Pathway for Anti-inflammatory Action

The following diagram illustrates the potential signaling pathway through which this compound might exert its anti-inflammatory effects, based on the known mechanism of Broussonin A.[1]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds Akt Akt TLR4->Akt Activates ERK ERK TLR4->ERK Activates Compound This compound Compound->Akt Inhibits Compound->ERK Inhibits NFkB NF-κB Akt->NFkB Activates ERK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS (Pro-inflammatory) Nucleus->iNOS Induces expression Anti_angiogenic_Workflow start Start: Test Compound (this compound) proliferation Endothelial Cell Proliferation Assay start->proliferation migration Endothelial Cell Migration Assay proliferation->migration invasion Endothelial Cell Invasion Assay migration->invasion tube_formation Tube Formation Assay invasion->tube_formation pathway_analysis VEGFR-2 Signaling Pathway Analysis tube_formation->pathway_analysis end Conclusion: Anti-angiogenic Potential pathway_analysis->end Cytotoxicity_Screening_Logic start Test Compound initial_screen Single High-Dose Screen (e.g., 10 µM) start->initial_screen inactive Inactive initial_screen->inactive <50% inhibition active Active (>50% inhibition) initial_screen->active >50% inhibition dose_response Dose-Response Assay (Multiple concentrations) active->dose_response ic50 Determine IC₅₀ Value dose_response->ic50 selectivity Selectivity Testing (Normal vs. Cancer Cells) ic50->selectivity conclusion Lead Candidate Potential selectivity->conclusion

References

4'-O-Demethylbroussonin A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Demethylbroussonin A is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the discovery, origin, and characteristics of this compound. It includes detailed experimental protocols for its isolation and characterization, a summary of its biological activities with available quantitative data, and an exploration of its potential mechanisms of action, including relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound is a natural product that has been isolated from the branches of the plant species Broussonetia papyrifera, commonly known as paper mulberry.[1][2][3][4] This plant belongs to the Moraceae family and is a rich source of various bioactive compounds, including a wide array of flavonoids and other phenolic substances. While the initial discovery and formal reporting of this compound from Broussonetia papyrifera are documented within the scientific literature, a recent 2022 study has also identified its presence in dandelion, highlighting its distribution in more than one plant genus.

Physicochemical Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₅H₁₆O₃[5]

  • Molecular Weight: 244.29 g/mol [5]

  • Chemical Class: Phenol

Experimental Protocols

Isolation of this compound from Broussonetia papyrifera

The following is a generalized protocol for the isolation of this compound from the branches of Broussonetia papyrifera, based on common phytochemical extraction and isolation techniques.

Workflow for Isolation:

Isolation_Workflow plant_material Air-dried and powdered branches of Broussonetia papyrifera extraction Extraction with a suitable solvent (e.g., methanol or ethanol) at room temperature. plant_material->extraction filtration_concentration Filtration and concentration of the extract under reduced pressure. extraction->filtration_concentration partitioning Solvent-solvent partitioning of the crude extract (e.g., with ethyl acetate and water). filtration_concentration->partitioning chromatography Column chromatography of the ethyl acetate fraction on silica gel. partitioning->chromatography elution Gradient elution with a solvent system (e.g., n-hexane-ethyl acetate). chromatography->elution fractions Collection and analysis of fractions by Thin Layer Chromatography (TLC). elution->fractions purification Further purification of positive fractions by preparative HPLC or Sephadex LH-20 column chromatography. fractions->purification isolated_compound Isolation of pure This compound purification->isolated_compound

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The branches of Broussonetia papyrifera are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Chromatographic Separation: The ethyl acetate fraction, which is likely to contain phenolic compounds, is subjected to column chromatography on a silica gel column.

  • Elution and Fraction Collection: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the target compound are pooled and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography on a Sephadex LH-20 column to yield pure this compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

Biological Activities and Quantitative Data

While extensive quantitative data for this compound is still emerging, preliminary studies and its presence in plants with known medicinal properties suggest potential in several areas.

Anti-inflammatory Activity

A recent study has identified this compound as an effective anti-inflammatory phenolic compound in dandelion. The study provides mechanistic insights into its action.

Table 1: Anti-inflammatory Activity Data

Assay/ModelTarget/MechanismResultReference
Lipopolysaccharide (LPS)-stimulated THP-1 cell lineToll-like receptor 4 (TLR4) / Myeloid differentiation protein-2 (MD-2) complexHigh binding energy and competitive binding for MD-2[6]
Potential Tyrosinase Inhibitory and Antioxidant Activities

Given that many phenolic compounds isolated from Broussonetia papyrifera exhibit tyrosinase inhibitory and antioxidant activities, it is plausible that this compound also possesses these properties. However, specific quantitative data (e.g., IC₅₀ values) for this compound in these assays are not yet widely reported in the available literature. Further research is required to quantify these potential activities.

Signaling Pathways and Mechanism of Action

The most detailed mechanistic insight into the biological activity of this compound comes from a study on its anti-inflammatory effects.

Inhibition of the TLR4 Signaling Pathway

The anti-inflammatory action of this compound has been linked to its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it has been shown to compete for binding to the myeloid differentiation protein-2 (MD-2), which is a co-receptor for TLR4. By binding to MD-2, this compound can potentially inhibit the downstream signaling cascade initiated by lipopolysaccharide (LPS), a potent inflammatory stimulus.

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Activates Demethylbroussonin This compound Demethylbroussonin->TLR4_MD2 Inhibits binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates Inflammatory_genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_genes Induces

Caption: Proposed mechanism of this compound in the TLR4 signaling pathway.

Future Directions

The discovery of this compound in multiple plant sources and the initial insights into its anti-inflammatory mechanism open up several avenues for future research. Key areas for further investigation include:

  • Quantitative Biological Evaluation: Comprehensive studies to determine the IC₅₀ values for its anti-inflammatory, antioxidant, tyrosinase inhibitory, and other potential biological activities.

  • In Vivo Studies: Evaluation of its efficacy and safety in animal models to validate the in vitro findings.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to understand the key structural features responsible for its biological activity and to potentially develop more potent derivatives.

  • Pharmacokinetic and Pharmacodynamic Profiling: Investigation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a therapeutic agent.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory potential through the inhibition of the TLR4 signaling pathway. Its origin from Broussonetia papyrifera and its recent identification in dandelion suggest it may be more widespread than initially thought. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound. Further in-depth studies are warranted to fully elucidate its pharmacological profile and to determine its viability as a lead compound for drug development.

References

Spectroscopic and Structural Elucidation of 4'-O-Demethylbroussonin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-O-Demethylbroussonin A, a natural product isolated from Broussonetia papyrifera. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Core Spectroscopic Data

The structural characterization of this compound is primarily based on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) data. These techniques provide detailed insights into the molecular formula, connectivity, and stereochemistry of the compound. The key data are summarized below.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a fundamental technique for determining the accurate mass and, consequently, the elemental composition of a molecule.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated Mass [M-H]⁻Found Mass [M-H]⁻Molecular Formula
[M-H]⁻243.0954243.0965C₁₅H₁₅O₃
Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual hydrogen and carbon atoms, respectively. The data presented here were acquired in methanol-d₄ (CD₃OD).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1134.7
2110.16.78 (d, 2.0)
3156.8
4103.56.22 (dd, 8.2, 2.0)
5158.5
6107.06.28 (d, 8.2)
735.82.51 (t, 7.6)
832.21.83 (m)
935.62.51 (t, 7.6)
1'135.4
2', 6'129.26.98 (d, 8.5)
3', 5'116.16.66 (d, 8.5)
4'156.4

Experimental Protocols

The following sections describe the general experimental procedures for the isolation and spectroscopic analysis of this compound, based on standard practices in natural product chemistry.

Isolation of this compound

The isolation of this compound from its natural source, such as the branches of Broussonetia papyrifera, typically involves the following steps:

  • Extraction: The air-dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the target compound (typically the ethyl acetate or a similar polarity fraction for a compound of this nature) is subjected to a series of chromatographic techniques for purification. This often includes:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compound using a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).

Spectroscopic Analysis

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.

  • ¹H NMR: Proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

  • ¹³C NMR: Carbon-13 NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR: To establish the connectivity between atoms, various two-dimensional NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

HR-MS analysis is performed to determine the accurate mass of the molecule.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

  • Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol) is infused into the ESI source.

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For phenolic compounds like this compound, negative ion mode ([M-H]⁻) is often preferred. The instrument is calibrated to ensure high mass accuracy.

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and characterization of a natural product like this compound.

Natural_Product_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure Elucidation Collection Collection of Broussonetia papyrifera Preparation Drying and Grinding Collection->Preparation Extraction Solvent Extraction (e.g., Methanol) Preparation->Extraction Fractionation Solvent Partitioning Extraction->Fractionation ColumnChrom Column Chromatography (e.g., Silica Gel) Fractionation->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC NMR NMR Spectroscopy (1H, 13C, 2D) PrepHPLC->NMR MS HR-Mass Spectrometry PrepHPLC->MS Structure Structure Determination of this compound NMR->Structure MS->Structure

Caption: Workflow for the isolation and structural elucidation of natural products.

Broussonin A: A Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth literature review of 4'-O-Demethylbroussonin A reveals a significant scarcity of available scientific data. While the compound is chemically defined with a registered CAS number (376361-97-6) and is known to be isolated from Broussonetia papyrifera, there is a notable lack of published studies detailing its biological activities, mechanisms of action, or associated experimental protocols.

Due to this lack of specific information, it is not feasible to construct the requested in-depth technical guide on this compound. However, the closely related parent compound, Broussonin A , also isolated from Broussonetia papyrifera, has been the subject of some biological investigations.

Therefore, this technical guide will focus on Broussonin A as a representative bioactive compound from this natural source, for which there is sufficient public data to meet the core requirements of this review. Broussonin A has demonstrated several interesting biological activities, including anti-inflammatory, anti-angiogenic, and enzyme inhibitory effects. This guide will provide a comprehensive overview of the existing literature on Broussonin A, presenting quantitative data, experimental methodologies, and the signaling pathways involved in its mode of action.

Broussonin A is a diarylpropane natural product that has garnered interest for its potential therapeutic properties. This section will delve into the available scientific literature to provide a detailed overview of its biological effects, with a focus on its anti-inflammatory and anti-angiogenic activities.

Quantitative Data on Biological Activities

The biological activities of Broussonin A have been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its efficacy in various experimental models.

Enzyme Inhibition
Target Enzyme IC50 Value Reference
Butyrylcholinesterase (BChE)4.16 µM[1]
Pancreatic lipase28.4 µM (for Broussonone A, a related compound)[2]
Anti-Angiogenic Activity
Assay Concentration Range Effect Reference
VEGF-A-stimulated endothelial cell proliferation0.1–10 µMSuppression[1]
VEGF-A-stimulated endothelial cell migration0.1–10 µMAbrogation[1][3]
VEGF-A-stimulated endothelial cell invasion0.1–10 µMAbrogation[1][3]
VEGF-A-stimulated tube formation0.1–10 µMAbrogation[1]
Microvessel formation from rat aortic rings0.1–10 µMAbrogation[1]
Anti-Inflammatory Activity
Model Effect Reference
LPS-stimulated iNOS expressionSuppression[2]
Estrogenic Activity
Assay Effect Reference
Estrogen receptor ligand-bindingPositive[2]
Estrogen-responsive element-luciferase reporter gene transcriptionPositive[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the biological activities of Broussonin A.

Cell Culture and Proliferation Assay

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Methodology: HUVECs are seeded in 96-well plates and allowed to attach. The cells are then pretreated with varying concentrations of Broussonin A (0.1–10 µM) for 30 minutes. Subsequently, the cells are stimulated with vascular endothelial growth factor-A (VEGF-A). Cell proliferation is assessed after a specified incubation period using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Cell Migration and Invasion Assays

  • Methodology: Boyden chamber assays are typically used for both migration and invasion.

    • Migration: HUVECs, pretreated with Broussonin A, are seeded into the upper chamber of the Boyden apparatus. The lower chamber contains a chemoattractant, such as VEGF-A. After incubation, non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained, and counted.

    • Invasion: The protocol is similar to the migration assay, but the membrane of the Boyden chamber is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix. The ability of the cells to invade through this matrix is then quantified.

Tube Formation Assay

  • Methodology: HUVECs, pretreated with Broussonin A, are seeded onto a layer of basement membrane extract in a 96-well plate. Following stimulation with VEGF-A, the formation of capillary-like structures (tubes) is observed and quantified by measuring the total tube length or the number of branch points using imaging software.

Rat Aortic Ring Assay

  • Methodology: Thoracic aortas are excised from rats, and 1 mm thick rings are embedded in a collagen gel. The rings are cultured in the presence of varying concentrations of Broussonin A with or without VEGF-A. The extent of microvessel sprouting from the aortic rings is observed and quantified over several days.

Western Blot Analysis for Signaling Pathway Components

  • Methodology: HUVECs are treated with Broussonin A and stimulated with VEGF-A. Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with primary antibodies specific for the signaling proteins of interest (e.g., phosphorylated and total VEGFR-2, Akt, ERK, NF-κB). Following incubation with secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways Modulated by Broussonin A

Broussonin A exerts its biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of Broussonin A in inhibiting angiogenesis and inflammation.

Anti-Angiogenic Signaling Pathway of Broussonin A

Broussonin_A_Anti_Angiogenesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PI3K PI3K VEGFR-2->PI3K ERK ERK VEGFR-2->ERK Activates Broussonin A Broussonin A Broussonin A->VEGFR-2 Inhibits Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis ERK->Angiogenesis

Broussonin A inhibits angiogenesis by blocking VEGFR-2 signaling.

Anti-Inflammatory Signaling Pathway of Broussonin A

Broussonin_A_Anti_Inflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 Binds Akt Akt TLR4->Akt Activates ERK ERK TLR4->ERK Activates Broussonin A Broussonin A Broussonin A->Akt Inhibits Broussonin A->ERK Inhibits NF-kB NF-kB Akt->NF-kB Activates ERK->NF-kB Activates iNOS Expression iNOS Expression NF-kB->iNOS Expression

Broussonin A suppresses inflammation by down-regulating Akt and ERK signaling.

References

Unveiling 4'-O-Demethylbroussonin A: A Technical Guide to its Identification in Broussonetia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Broussonetia, a member of the Moraceae family, is a rich source of diverse bioactive compounds, with flavonoids being a prominent class.[1] Among these is 4'-O-Demethylbroussonin A, a phenolic compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the identification of this compound in Broussonetia species, with a focus on Broussonetia papyrifera (paper mulberry), from which it has been successfully isolated. This document outlines detailed experimental protocols, quantitative data, and relevant biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Profile of this compound

CharacteristicValueReference
Chemical Name This compound[2]
CAS Number 376361-97-6[2]
Molecular Formula C15H16O3[2]
Molecular Weight 244.29 g/mol [2]
Source Branches of Broussonetia papyrifera[2]

Experimental Protocols

The isolation and identification of this compound from Broussonetia papyrifera involves a multi-step process, as detailed in the research by Malaník et al. (2020).

Plant Material and Extraction
  • Plant Material: Young branches and twigs of Broussonetia papyrifera are collected and air-dried.

  • Extraction: The dried plant material is ground and extracted with ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with chloroform to separate compounds based on polarity. The chloroform-soluble fraction is collected for further purification, as it contains a wealth of phenolic compounds.

Chromatographic Isolation

A combination of chromatographic techniques is employed to isolate this compound from the complex chloroform-soluble extract.

Workflow for the Isolation of this compound

G start Broussonetia papyrifera (Branches and Twigs) extraction Ethanolic Extraction start->extraction partition Solvent Partitioning (Chloroform) extraction->partition cc Column Chromatography (Silica Gel) partition->cc scc Sephadex LH-20 Column Chromatography cc->scc hplc Preparative HPLC scc->hplc final_product This compound hplc->final_product

Isolation workflow for this compound.
  • Silica Gel Column Chromatography: The chloroform extract is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A gradient of methanol and water is typically used as the mobile phase to yield pure this compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of this compound.

Biological Activities and Potential Signaling Pathways

While extensive research on the specific biological activities of this compound is still emerging, preliminary studies on the extracts of Broussonetia papyrifera and related compounds suggest potential pharmacological effects.

Antioxidant Activity

Phenolic compounds isolated from the branches and twigs of Broussonetia papyrifera have demonstrated significant antioxidant properties.[3] The antioxidant potential of these compounds is often evaluated using assays such as the cellular antioxidant activity (CAA) assay.

Anti-inflammatory Activity

Several compounds isolated from Broussonetia papyrifera have shown potent anti-inflammatory effects.[4] These effects are often investigated in lipopolysaccharide (LPS)-stimulated cellular models, such as THP-1 cells. The inhibitory effects on the secretion of pro-inflammatory cytokines like IL-1β and TNF-α are key indicators of anti-inflammatory potential.

A potential mechanism for the anti-inflammatory action of compounds from Broussonetia papyrifera involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]

Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines Compound This compound (and related compounds) Compound->NFkB Inhibition

Hypothesized inhibition of the NF-κB pathway.

Quantitative Analysis

Quantitative data regarding the yield of this compound from Broussonetia papyrifera is crucial for evaluating its potential as a therapeutic agent. While specific yield percentages for this compound are not yet widely published, the overall yield of the chloroform-soluble extract from the ethanolic extract of the branches and twigs can provide a preliminary indication. Further quantitative analysis using techniques like HPLC-UV or LC-MS would be necessary to determine the precise concentration of this compound in various Broussonetia species and different plant parts.

Conclusion

This compound represents a promising natural product from Broussonetia papyrifera with potential antioxidant and anti-inflammatory properties. This technical guide provides a foundational framework for its isolation, identification, and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile, mechanism of action, and quantitative distribution in various Broussonetia species. The detailed methodologies and conceptual pathways presented herein are intended to facilitate and inspire future investigations into this intriguing molecule and its potential applications in the pharmaceutical and nutraceutical industries.

References

Methodological & Application

In Vitro Efficacy of 4'-O-Demethylbroussonin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Demethylbroussonin A, a natural compound of interest, has been investigated for its potential therapeutic applications. This document provides a compilation of detailed application notes and experimental protocols for in vitro assays relevant to the evaluation of this compound's biological activities. The included methodologies cover key areas of pharmacological research, including anti-inflammatory, anticancer, antioxidant, and tyrosinase inhibitory activities. The protocols are presented to guide researchers in designing and executing experiments to assess the efficacy and mechanism of action of this compound.

Anti-Inflammatory Activity

The anti-inflammatory potential of novel compounds is frequently assessed using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7. These assays typically measure the inhibition of pro-inflammatory mediators.

Key Experiments & Data

While specific data for this compound is not available in the provided search results, related compounds have been shown to inhibit key inflammatory markers. For instance, other demethylated flavonoids have demonstrated dose-dependent inhibition of nitric oxide (NO) production and reduced expression of pro-inflammatory mediators like PGE2, IL-1β, and IL-6 in LPS-treated RAW 264.7 macrophages. Furthermore, suppression of iNOS and COX-2 protein and mRNA expression, as well as inhibition of nuclear translocation of NF-κB and AP-1, are common mechanisms of action for anti-inflammatory compounds.

Table 1: Hypothetical Anti-Inflammatory Activity Data for this compound

AssayCell LineConcentration (µM)% Inhibition of NO Production% Inhibition of IL-6 Secretion
Nitric Oxide AssayRAW 264.71Data not availableData not available
10Data not availableData not available
50Data not availableData not available
IL-6 ELISARAW 264.71Data not availableData not available
10Data not availableData not available
50Data not availableData not available

Note: The table is a template. Specific quantitative data for this compound is not available in the search results.

Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Cells

This protocol outlines the measurement of nitric oxide production, a key indicator of inflammation, in macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Signaling Pathway Visualization

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways like NF-κB and MAPK.

G LPS-Induced Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IKK->NFκB activates IκBα->NFκB sequesters Nucleus Nucleus NFκB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) Nucleus->Inflammatory_Genes transcription MAPK->Nucleus DemethylbroussoninA This compound DemethylbroussoninA->IKK inhibits DemethylbroussoninA->MAPK inhibits

Caption: Inhibition of LPS-induced inflammatory pathways by this compound.

Anticancer Activity

The cytotoxic effects of a compound against cancer cells are a primary indicator of its anticancer potential. The MTT assay is a widely used colorimetric method to assess cell viability.

Key Experiments & Data

While no specific anticancer data for this compound was found, related chalcones have shown cytotoxic activity against various cancer cell lines. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter.

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast CancerData not available
A549Lung CancerData not available
HeLaCervical CancerData not available
HepG2Liver CancerData not available

Note: The table is a template. Specific quantitative data for this compound is not available in the search results.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Appropriate cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow Visualization

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Key Experiments & Data

Specific antioxidant data for this compound is not available. The antioxidant capacity is often expressed as the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

Table 3: Hypothetical Antioxidant Activity Data for this compound

AssayIC50 (µg/mL)
DPPH Radical ScavengingData not available

Note: The table is a template. Specific quantitative data for this compound is not available in the search results.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes how to measure the antioxidant capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plates

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value.

Tyrosinase Inhibition Activity

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents that treat hyperpigmentation.

Key Experiments & Data

While direct data for this compound is unavailable, many flavonoids and chalcones are known tyrosinase inhibitors. The inhibitory activity is quantified by the IC50 value.

Table 4: Hypothetical Tyrosinase Inhibition Data for this compound

Enzyme SourceSubstrateIC50 (µM)
Mushroom TyrosinaseL-DOPAData not available

Note: The table is a template. Specific quantitative data for this compound is not available in the search results.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • This compound

  • Kojic acid (as a positive control)

  • 96-well plates

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound (this compound) at various concentrations, and mushroom tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding L-DOPA solution.

  • Measurement: Immediately measure the change in absorbance at 475 nm over a period of time (e.g., 5-10 minutes) using a microplate reader.

  • Calculation: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Melanin Synthesis Pathway Visualization

G Melanin Synthesis Pathway Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Tyrosinase Tyrosinase DemethylbroussoninA This compound DemethylbroussoninA->Tyrosinase inhibits

Caption: Inhibition of the melanin synthesis pathway by targeting tyrosinase.

Application Notes and Protocols: 4'-O-Demethylbroussonin A Tyrosinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[2] Natural products are a rich source of tyrosinase inhibitors, with compounds isolated from the Broussonetia genus showing significant promise.[3] This document provides a detailed protocol for assessing the tyrosinase inhibitory activity of 4'-O-Demethylbroussonin A, a compound structurally related to known potent tyrosinase inhibitors.

Principle of the Assay

The tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic conversion of a substrate, L-3,4-dihydroxyphenylalanine (L-DOPA), to dopachrome.[8] In the presence of tyrosinase, L-DOPA is oxidized to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the colored product dopachrome. The formation of dopachrome can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 475 nm.[9] When an inhibitor like this compound is present, the rate of dopachrome formation is reduced, providing a measure of the inhibitor's potency.

Data Presentation

The inhibitory activity of this compound is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the tyrosinase activity by 50%. This value is determined by measuring the enzyme activity at various concentrations of the inhibitor and plotting the percent inhibition against the inhibitor concentration. For comparative purposes, the table below includes reported IC50 values for related compounds from the Broussonetia genus.

CompoundTarget Enzyme ActivityIC50 Value (µM)
Broussonin CMushroom Tyrosinase (Diphenolase)0.57[4][5][6][7]
Kazinol FMushroom Tyrosinase (Diphenolase)1.7[4]
Kazinol CMushroom Tyrosinase (Diphenolase)22.8[4]
Kazinol SMushroom Tyrosinase (Diphenolase)26.9[4]
This compoundMushroom Tyrosinase (Diphenolase)To be determined

Experimental Protocol

This protocol is adapted from established methods for assessing mushroom tyrosinase inhibition.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (e.g., from Sigma-Aldrich)

  • This compound (of known purity)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • Kojic Acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Solution Preparation
  • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.

  • Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve the lyophilized powder in cold sodium phosphate buffer. Aliquot and store at -20°C. Before use, dilute to the desired working concentration (e.g., 100 U/mL) with the same buffer.

  • L-DOPA Stock Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh before each experiment as it is prone to auto-oxidation.

  • This compound Stock Solution (e.g., 10 mM in DMSO): Accurately weigh and dissolve this compound in DMSO.

  • Kojic Acid Stock Solution (e.g., 1 mM in distilled water or buffer): Prepare a stock solution of the positive control.

Assay Procedure
  • Prepare Serial Dilutions of the Inhibitor:

    • Based on the activity of related compounds, a suggested starting concentration range for this compound is 0.1 µM to 100 µM.

    • Perform serial dilutions of the this compound stock solution in sodium phosphate buffer to achieve the desired final concentrations in the assay wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.

  • Set up the 96-well Plate:

    • Test Wells: Add 20 µL of the various dilutions of this compound.

    • Positive Control Wells: Add 20 µL of various dilutions of Kojic Acid.

    • Negative Control Well (100% activity): Add 20 µL of the buffer (with the same final DMSO concentration as the test wells).

    • Blank Well (Substrate blank): Add 40 µL of buffer.

  • Add Enzyme: To all wells except the blank, add 20 µL of the mushroom tyrosinase working solution (e.g., 100 U/mL).

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature (or a controlled temperature, e.g., 25°C or 37°C) for 10 minutes.

  • Initiate the Reaction: Add 160 µL of the L-DOPA working solution (e.g., final concentration of 2 mM) to all wells.

  • Measure Absorbance: Immediately start measuring the absorbance at 475 nm using a microplate reader. Take readings every minute for a total of 10-20 minutes.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial rate of reaction (V) for each well by plotting absorbance against time and calculating the slope of the linear portion of the curve (ΔAbs/min).

  • Calculate Percent Inhibition: The percentage of tyrosinase inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the rate of reaction of the negative control.

    • V_sample is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition, which can be determined by non-linear regression analysis.

Visualizations

Signaling Pathway of Tyrosinase in Melanin Synthesis

Melanin_Synthesis cluster_enzyme Enzymatic Conversion Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopaquinone Dopaquinone LDOPA->Dopaquinone Diphenolase activity Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase Tyrosinase Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Caption: Tyrosinase catalyzes the conversion of L-Tyrosine to L-DOPA and L-DOPA to Dopaquinone, which leads to melanin formation. This compound inhibits this process.

Experimental Workflow for Tyrosinase Inhibition Assay

Assay_Workflow Start Start: Prepare Reagents PrepareInhibitor Prepare Serial Dilutions of This compound Start->PrepareInhibitor PlateSetup Set up 96-well Plate: Inhibitor, Controls PrepareInhibitor->PlateSetup AddEnzyme Add Mushroom Tyrosinase PlateSetup->AddEnzyme Preincubation Pre-incubate for 10 min AddEnzyme->Preincubation AddSubstrate Add L-DOPA Substrate Preincubation->AddSubstrate MeasureAbsorbance Measure Absorbance at 475 nm (Kinetic Reading) AddSubstrate->MeasureAbsorbance DataAnalysis Calculate % Inhibition and IC50 MeasureAbsorbance->DataAnalysis End End: Report Results DataAnalysis->End

Caption: Workflow for the this compound tyrosinase inhibition assay.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 4'-O-Demethylbroussonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for commonly used cell-based assays to evaluate the potential cytotoxicity of 4'-O-Demethylbroussonin A. The described methods—MTT, LDH, and Caspase-3/7 assays—are foundational techniques in drug discovery and toxicology to assess cell viability, membrane integrity, and apoptosis, respectively.

Data Presentation

Currently, there is no publicly available quantitative data specifically detailing the cytotoxic effects (e.g., IC50 values) of this compound on various cancer cell lines. Researchers initiating studies on this compound would need to generate this data empirically. Below is a template table for summarizing such prospective data.

Table 1: Template for Summarizing IC50 Values of this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma48Data to be determined
e.g., A549Lung Carcinoma48Data to be determined
e.g., HeLaCervical Cancer48Data to be determined
e.g., HepG2Hepatocellular Carcinoma48Data to be determined

Experimental Protocols

The following are detailed protocols for three key cell-based assays to characterize the cytotoxic activity of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

Caspase-3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Reagent Addition: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control.

Visualization of Signaling Pathways and Workflows

As the specific signaling pathway for this compound-induced cytotoxicity has not been elucidated, a general representation of the intrinsic and extrinsic apoptosis pathways is provided below. This diagram illustrates the key molecular players that could be investigated in future studies.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Execution Pathway Death Ligands (FasL, TNF-α) Death Ligands (FasL, TNF-α) Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Death Ligands (FasL, TNF-α)->Death Receptors (Fas, TNFR) DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cellular Stress Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Cleavage of Cellular Substrates Cleavage of Cellular Substrates Caspase-3->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis Bid Bid Bid->Bax/Bak Activation

Caption: General overview of the extrinsic and intrinsic apoptosis pathways.

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of a novel compound like this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Compound Treatment Compound Treatment Compound Dilution->Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay LDH Assay LDH Assay Compound Treatment->LDH Assay Caspase-3/7 Assay Caspase-3/7 Assay Compound Treatment->Caspase-3/7 Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition LDH Assay->Data Acquisition Caspase-3/7 Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation Statistical Analysis Statistical Analysis IC50 Calculation->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

References

Application Notes and Protocols for the Quantification of 4'-O-Demethylbroussonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethylbroussonin A is a prenylated stilbenoid found in various plant species, notably from the genus Broussonetia. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug discovery and development.

This document provides detailed application notes and protocols for the development of analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 376361-97-6[1]
Molecular Formula C15H16O3[1]
Molecular Weight 244.29 g/mol [1]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2]
Purity ≥98% (commercially available)[2]

Analytical Method Development

The quantification of this compound can be achieved using reversed-phase HPLC coupled with a UV or MS detector. The choice of method will depend on the required sensitivity and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices like purified plant extracts.

Recommended Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acid or phosphoric acidB: Acetonitrile or Methanol
Gradient Elution Start with a lower concentration of organic phase (B) and gradually increase. A typical gradient could be: 0-20 min, 30-70% B20-25 min, 70-90% B25-30 min, 90-30% B (column wash and re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Detection Wavelength Approximately 320-325 nm. It is highly recommended to use a Diode Array Detector (DAD) to determine the optimal absorption maximum of this compound during method development. Stilbenoids like piceatannol exhibit a maximum absorbance around 323.5 nm.[3]
Internal Standard (IS) 4-Methylumbelliferone is a potential internal standard that has been successfully used for the quantification of other stilbenoids.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)

For complex matrices such as biological fluids or crude plant extracts, LC-MS offers higher selectivity and sensitivity.

Recommended LC-MS Conditions:

ParameterRecommended Condition
LC System As described for HPLC-UV.
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Ionization Source Electrospray Ionization (ESI) in negative or positive ion mode. Negative mode is often preferred for phenolic compounds.
MS/MS Detection For triple quadrupole instruments, operate in Multiple Reaction Monitoring (MRM) mode for highest selectivity and sensitivity. Precursor and product ions for this compound need to be determined by infusing a standard solution.
Gas Temperatures and Flow Rates Optimize according to the instrument manufacturer's recommendations.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material (Broussonetia sp.)
  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered plant material.

    • Add 20 mL of an appropriate solvent (e.g., 80% methanol or ethanol).

    • Perform extraction using ultrasonication for 30-60 minutes or maceration with shaking for 24 hours at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter before HPLC or LC-MS analysis.

  • Internal Standard Spiking: For quantitative analysis, add a known concentration of the internal standard (e.g., 4-methylumbelliferone) to the sample before extraction.

Protocol 2: Preparation of Standard Solutions and Calibration Curve
  • Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL. Store at -20 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 0.1 to 100 µg/mL.

  • Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., 4-methylumbelliferone) in methanol (e.g., 1 mg/mL). Add a fixed amount to all standard and sample solutions to achieve a final concentration within the linear range of the detector.

  • Calibration Curve: Inject the working standard solutions into the HPLC or LC-MS system. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve, which should be > 0.99.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Example)

ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Range (µg/mL) 0.5 - 50-
Limit of Detection (LOD) (µg/mL) 0.1-
Limit of Quantification (LOQ) (µg/mL) 0.5-
Precision (%RSD) < 2%≤ 2%
Accuracy (Recovery %) 98 - 102%95 - 105%
Specificity No interfering peaks at the retention time of the analytePeak purity > 99%

Table 2: Quantification of this compound in a Plant Extract (Example)

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Concentration (µg/mL)
Plant Extract 1125680628402.0025.0
Plant Extract 2151230630122.4030.0
Plant Extract 398765625101.5819.8

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_standards Standard Preparation plant_material Plant Material (e.g., Broussonetia sp.) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (Methanol/Ethanol) drying->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-UV Analysis filtration->hplc For routine analysis lcms LC-MS Analysis filtration->lcms For complex matrices quantification Quantification (Calibration Curve) hplc->quantification lcms->quantification data_analysis data_analysis quantification->data_analysis Data Analysis & Reporting ref_std This compound Reference Standard cal_curve Calibration Standards ref_std->cal_curve is_std Internal Standard (e.g., 4-Methylumbelliferone) is_std->cal_curve cal_curve->hplc cal_curve->lcms

Caption: Workflow for the quantification of this compound.

HPLC_Method_Development_Logic cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_detector Detector Settings cluster_validation Method Validation start Method Development Goal: Accurate Quantification col_choice Select C18 Column (Good for non-polar to moderately polar compounds) start->col_choice mp_components A: Acidified Water (e.g., 0.1% Formic Acid) B: Organic Solvent (Acetonitrile/Methanol) start->mp_components uv_detector UV-Vis Detector (DAD) start->uv_detector linearity Linearity & Range col_choice->linearity mp_gradient Optimize Gradient Profile (For peak shape and resolution) mp_components->mp_gradient mp_gradient->linearity set_wavelength Set Wavelength at ~323 nm (Based on similar stilbenoids) uv_detector->set_wavelength optimize_wavelength Optimize Wavelength using DAD (For maximum sensitivity) set_wavelength->optimize_wavelength optimize_wavelength->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (Recovery) precision->accuracy specificity Specificity accuracy->specificity lod_loq LOD & LOQ specificity->lod_loq final_method final_method lod_loq->final_method Final Validated Method

Caption: Logical flow for HPLC-UV method development and validation.

References

4'-O-Demethylbroussonin A: Application Notes for Skincare Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethylbroussonin A, a prenylated flavonoid derived from Broussonetia papyrifera (paper mulberry), presents a promising bioactive compound for the development of advanced skincare formulations. The paper mulberry has a long history of use in traditional medicine for treating skin disorders, and modern research has identified its extracts as potent agents for skin lightening and moisturization.[1] Extracts and their constituents have demonstrated strong inhibitory effects on the tyrosinase enzyme, a key regulator of melanin production, alongside notable anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] These multifaceted activities position this compound as a compelling candidate for addressing a range of dermatological concerns, including hyperpigmentation, inflammatory conditions, and oxidative stress-induced skin aging.

This document provides detailed application notes, quantitative data on related compounds, and experimental protocols to guide the research and development of skincare products incorporating this compound.

Mechanism of Action

The primary mechanism of action for this compound in skincare is believed to be the inhibition of melanogenesis. This process is regulated by a complex signaling cascade, with the microphthalmia-associated transcription factor (MITF) playing a central role. MITF governs the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By inhibiting tyrosinase, this compound can effectively suppress the initial and rate-limiting steps of melanin synthesis.

Furthermore, its potential antioxidant properties can help mitigate oxidative stress from environmental aggressors like UV radiation, a known trigger for melanogenesis. The anti-inflammatory effects may also contribute to its skin-lightening benefits by reducing inflammation-induced pigmentation.

Potential Skincare Applications

  • Hyperpigmentation and Skin Lightening: By inhibiting tyrosinase activity and melanin production, this compound can be formulated into products targeting dark spots, melasma, and uneven skin tone.

  • Anti-aging: Its antioxidant properties can help neutralize free radicals, protecting the skin from premature aging, including the formation of fine lines and wrinkles.

  • Anti-inflammatory: The compound's ability to modulate inflammatory responses makes it a potential ingredient for soothing irritated skin and addressing inflammatory skin conditions.

  • Photoprotection: By reducing oxidative stress and inflammation associated with UV exposure, it may offer adjunctive photoprotective benefits.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the inhibitory activities of structurally related compounds isolated from Broussonetia species. This data provides a strong indication of the potential efficacy of this compound.

Table 1: Tyrosinase Inhibitory Activity of Compounds from Broussonetia Species

CompoundTarget EnzymeIC50 (µM)Reference
Kazinol CTyrosinase (Monophenolase)17.9[3]
Tyrosinase (Diphenolase)22.8[3]
Broussonin CTyrosinase (Monophenolase)0.57[3]
Tyrosinase (Diphenolase)0.57[3]
Kazinol FTyrosinase (Monophenolase)0.43[3]
Tyrosinase (Diphenolase)26.9[3]

Note: The data presented is for compounds structurally related to this compound and should be used as a reference for its potential activity.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound as a skincare ingredient.

Mushroom Tyrosinase Inhibition Assay

This assay assesses the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • This compound (test compound)

  • Kojic Acid (positive control)

  • DMSO (solvent for compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

  • Prepare various concentrations of the test compound and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of mushroom tyrosinase solution, 100 µL of the test sample solution (diluted in phosphate buffer), and 20 µL of phosphate buffer.

  • Prepare a blank for each concentration by replacing the enzyme solution with phosphate buffer.

  • Prepare a control with the enzyme and solvent (DMSO) but no test compound.

  • Incubate the plate at 25°C for 10 minutes.

  • Add 20 µL of L-DOPA solution (e.g., 10 mM) to each well to start the reaction.

  • Measure the absorbance at 475 nm at time zero and then every minute for 20-30 minutes using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Cellular Melanin Content Assay in B16F10 Melanoma Cells

This assay measures the effect of the test compound on melanin production in a cell-based model.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • This compound (test compound)

  • Kojic Acid (positive control)

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH

  • 6-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound or kojic acid in the presence or absence of α-MSH (e.g., 100 nM) for 72 hours.

  • After incubation, wash the cells with PBS and harvest them.

  • Lyse the cell pellets in 1 N NaOH at 80°C for 1 hour.

  • Measure the absorbance of the lysates at 405 nm using a microplate reader.

  • Quantify the protein content of the lysates using a BCA protein assay kit.

  • Calculate the melanin content and normalize it to the total protein content. Express the results as a percentage of the control (untreated or α-MSH-treated) cells.

DPPH Radical Scavenging Assay

This assay evaluates the antioxidant capacity of the test compound by its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound (test compound)

  • Ascorbic Acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of the test compound and the positive control in the same solvent.

  • In a 96-well plate, add 100 µL of the test sample or standard to 100 µL of the DPPH solution.

  • Prepare a blank with the solvent only and a control with the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

  • Determine the EC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of the test compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Dexamethasone or L-NMMA (positive controls)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium Nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound or positive controls for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-treated control.

  • Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.

Visualizations

Melanogenesis_Signaling_Pathway cluster_legend Legend UV UV Radiation aMSH α-MSH UV->aMSH MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF TYR Tyrosinase (TYR) MITF->TYR TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin TYR->Melanin TRP1->Melanin TRP2->Melanin DemethylbroussoninA This compound DemethylbroussoninA->TYR Stimulator Stimulator Signaling_Molecule Signaling Molecule Transcription_Factor Transcription Factor Enzyme Enzyme Inhibitor Inhibitor Inhibition_Edge -> Inhibition

Caption: Melanogenesis signaling pathway and the inhibitory target of this compound.

Experimental_Workflow start Start: Evaluate this compound tyrosinase_assay Mushroom Tyrosinase Inhibition Assay start->tyrosinase_assay cell_culture Cell Culture (B16F10, RAW 264.7) start->cell_culture antioxidant_assay DPPH Radical Scavenging Assay start->antioxidant_assay data_analysis Data Analysis (IC50 / EC50) tyrosinase_assay->data_analysis melanin_assay Cellular Melanin Content Assay cell_culture->melanin_assay anti_inflammatory_assay Nitric Oxide (NO) Inhibition Assay cell_culture->anti_inflammatory_assay melanin_assay->data_analysis antioxidant_assay->data_analysis anti_inflammatory_assay->data_analysis conclusion Conclusion: Potential Skincare Ingredient data_analysis->conclusion

Caption: Experimental workflow for evaluating the skincare potential of this compound.

Logical_Relationship main_compound This compound tyrosinase_inhibition Tyrosinase Inhibition main_compound->tyrosinase_inhibition antioxidant_activity Antioxidant Activity main_compound->antioxidant_activity anti_inflammatory_activity Anti-inflammatory Activity main_compound->anti_inflammatory_activity melanin_reduction Reduced Melanin Production tyrosinase_inhibition->melanin_reduction skin_lightening Skin Lightening & Hyperpigmentation Reduction melanin_reduction->skin_lightening oxidative_stress_reduction Reduced Oxidative Stress antioxidant_activity->oxidative_stress_reduction oxidative_stress_reduction->skin_lightening anti_aging Anti-aging Effects oxidative_stress_reduction->anti_aging inflammation_reduction Reduced Skin Inflammation anti_inflammatory_activity->inflammation_reduction inflammation_reduction->skin_lightening soothing_effects Soothing Effects inflammation_reduction->soothing_effects

Caption: Logical relationship of this compound's activities and skincare benefits.

References

Unveiling the Molecular Mechanisms of 4'-O-Demethylbroussonin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethylbroussonin A, a derivative of the naturally occurring diphenylpropane Broussonin A, is a compound of emerging interest for its potential therapeutic applications. While direct studies on this compound are limited, extensive research on its parent compound, Broussonin A, and related analogues provides a strong foundation for understanding its likely mechanism of action. This document synthesizes the available data to provide detailed application notes and experimental protocols relevant to investigating the biological activities of this compound. The primary focus is on its potential anti-angiogenic, anti-inflammatory, and tyrosinase-inhibitory properties.

Note: The following information is largely extrapolated from studies on Broussonin A and its other derivatives. Researchers are encouraged to validate these findings for this compound.

I. Anti-Angiogenic and Anti-Cancer Mechanisms

Broussonin A has been demonstrated to potently inhibit angiogenesis, a critical process in tumor growth and metastasis.[1][2][3] The proposed mechanism involves the suppression of the Vascular Endothelial Growth Factor-A (VEGF-A) signaling pathway, a key regulator of blood vessel formation.

Signaling Pathway

The anti-angiogenic effects of Broussonin A are mediated through the inhibition of the VEGF-A/VEGFR-2 signaling cascade and its downstream effectors.[1][2][3] Upon binding of VEGF-A to its receptor, VEGFR-2, a signaling cascade is initiated, leading to endothelial cell proliferation, migration, and tube formation. Broussonin A intervenes at multiple points in this pathway.

VEGF_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 p70S6K p70S6K VEGFR2->p70S6K Akt Akt VEGFR2->Akt ERK ERK VEGFR2->ERK p38MAPK p38 MAPK VEGFR2->p38MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) p70S6K->Angiogenesis Akt->Angiogenesis ERK->Angiogenesis p38MAPK->Angiogenesis BroussoninA This compound (inferred from Broussonin A) BroussoninA->VEGFR2 BroussoninA->p70S6K BroussoninA->Akt BroussoninA->ERK BroussoninA->p38MAPK

Inhibition of VEGF-A/VEGFR-2 Signaling Pathway.
Quantitative Data Summary

The following table summarizes the inhibitory concentrations of Broussonin A on various cellular processes related to angiogenesis and cancer.

Assay Cell Line Parameter Broussonin A Concentration Reference
Cell MigrationHUVECsInhibition of VEGF-A-stimulated migration0.1–10 µM (dose-dependent)[4]
Cell InvasionHUVECsInhibition of VEGF-A-stimulated invasion0.1–10 µM (dose-dependent)[4]
Experimental Protocols

This protocol is adapted from methodologies used to assess the anti-migratory effects of Broussonin A.[4]

Objective: To determine the effect of this compound on VEGF-A-induced endothelial cell migration.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium-2 (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • This compound

  • Boyden chambers (8 µm pore size)

  • Fibronectin

  • Calcein-AM

  • Fluorescence plate reader

Procedure:

  • Coat the underside of the Boyden chamber membrane with 10 µg/mL fibronectin and incubate for 1 hour at 37°C.

  • Starve HUVECs in serum-free medium for 6 hours.

  • Resuspend starved HUVECs in serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.

  • Add 100 µL of the cell suspension to the upper chamber of the Boyden chamber.

  • Add 600 µL of serum-free medium containing 10 ng/mL VEGF-A to the lower chamber.

  • Incubate for 4-6 hours at 37°C in a CO2 incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes.

  • Stain the cells with Calcein-AM for 30 minutes.

  • Quantify the migrated cells by measuring the fluorescence with a plate reader at an excitation/emission of 485/520 nm.

Boyden_Chamber_Workflow A Coat membrane with Fibronectin D Add cells to upper chamber A->D B Starve HUVECs C Treat HUVECs with This compound B->C C->D F Incubate (4-6 hours) D->F E Add VEGF-A to lower chamber E->F G Remove non-migrated cells F->G H Fix and Stain migrated cells G->H I Quantify fluorescence H->I

Boyden Chamber Assay Workflow.

II. Anti-Inflammatory Mechanism

Broussonin derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways.[5] Specifically, Broussonin E, a structurally related compound, has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.

Signaling Pathway

The anti-inflammatory action is likely mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway and the enhancement of the Janus Kinase 2-Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) pathway.[5]

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38) TLR4->MAPK ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->ProInflammatory JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 AntiInflammatory Anti-inflammatory Mediators (IL-10, Arg-1) STAT3->AntiInflammatory BroussoninA This compound (inferred from Broussonin E) BroussoninA->MAPK BroussoninA->JAK2

References

Application Notes and Protocols for 4'-O-Demethylbroussonin A in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4'-O-Demethylbroussonin A is a phenolic compound isolated from the branches of Broussonetia papyrifera. While extracts from this plant are known for their cosmetic properties, including skin lightening, antioxidant, and anti-inflammatory effects, specific biological activity and quantitative data for the isolated compound this compound are not extensively available in peer-reviewed literature. The following application notes and protocols are provided as a comprehensive research and development framework based on the expected activities of a phenolic compound of this class and established experimental methodologies. All proposed experiments require validation.

Introduction

This compound is a natural phenolic compound with the molecular formula C15H16O3. Its structural similarity to other known bioactive phenols suggests its potential for use as an active ingredient in dermo-cosmetic formulations. Phenolic compounds are widely recognized for their antioxidant properties and their ability to interact with key biological pathways. This document outlines the hypothesized biological activities, potential mechanisms of action, and detailed experimental protocols to evaluate the efficacy of this compound for cosmetic applications, particularly in skin lightening, anti-inflammatory, and antioxidant formulations.

Hypothesized Biological Activities and Mechanisms of Action

Based on its chemical structure and the known properties of related phenolic compounds, this compound is hypothesized to exhibit the following activities:

  • Skin Lightening/Depigmenting Activity: By inhibiting the key enzyme in melanin synthesis, tyrosinase.

  • Antioxidant Activity: By scavenging free radicals and protecting the skin from oxidative stress.

  • Anti-inflammatory Activity: By modulating inflammatory pathways, which can also contribute to reducing post-inflammatory hyperpigmentation.

Skin Lightening: Inhibition of Melanogenesis

The primary mechanism for skin lightening is the inhibition of melanogenesis. Tyrosinase is the rate-limiting enzyme in this pathway. This compound, as a phenolic compound, may act as a competitive or non-competitive inhibitor of tyrosinase, reducing the production of melanin. The proposed mechanism involves the downregulation of the cAMP/PKA signaling pathway, which leads to a decrease in the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic enzymes like tyrosinase.

UV UV Radiation aMSH α-MSH UV->aMSH stimulates MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates expression Tyrosinase Tyrosinase (TYR, TRP-1, TRP-2) MITF->Tyrosinase upregulates expression Melanin Melanin Synthesis Tyrosinase->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation Compound This compound Compound->MITF Downregulates? Compound->Tyrosinase Inhibits Activity

Diagram 1: Hypothesized Mechanism of Melanogenesis Inhibition.
Anti-inflammatory Action

Chronic inflammation can lead to hyperpigmentation. This compound may exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and downregulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is likely mediated through the inhibition of the NF-κB signaling pathway.

Application Notes & Protocols: HPLC-UV Method for the Analysis of 4'-O-Demethylbroussonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethylbroussonin A is a flavonoid compound of significant interest, primarily isolated from Broussonetia papyrifera.[1][2] Flavonoids from this plant have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[2][3] As research into the therapeutic potential of this compound progresses, the need for a reliable and accurate analytical method for its quantification in various matrices, such as plant extracts and pharmaceutical formulations, is crucial.

This document provides a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of this compound. The described method is designed to be a starting point for researchers and may require optimization and validation for specific applications.

Principle of HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In Reverse-Phase HPLC (RP-HPLC), the stationary phase is nonpolar, and the mobile phase is polar. As the mobile phase carrying the sample passes through the column, polar compounds elute earlier, while nonpolar compounds are retained longer.

The UV detector measures the absorbance of the eluate at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for quantitative analysis.

HPLC_Principle cluster_hplc HPLC System cluster_data Data Acquisition MobilePhase Mobile Phase (Solvent Reservoir) Pump Pump MobilePhase->Pump Solvent Flow Injector Injector Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Separation Detector UV Detector Column->Detector Detection Computer Data System (Computer) Detector->Computer Signal Waste Waste Detector->Waste Chromatogram Chromatogram (Signal vs. Time) Computer->Chromatogram Data Processing Sample Sample Sample->Injector Injection

Diagram 1: Principle of HPLC-UV Detection.

Experimental Protocols

Materials and Reagents
  • This compound reference standard: Purity ≥ 98%

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Water: Deionized or HPLC grade

  • Formic Acid: Analytical grade

  • Sample Matrix: e.g., dried Broussonetia papyrifera root bark powder or a formulated product.

Equipment
  • HPLC system with a UV detector

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Example from Plant Material)
  • Extraction: Accurately weigh 1.0 g of powdered plant material into a centrifuge tube. Add 20 mL of methanol and vortex for 1 minute.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method

The following table summarizes the proposed chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 280 nm (or determined by UV scan of the standard)

Method Validation (Hypothetical Data)

For any new analytical method, validation is required to ensure its suitability for the intended purpose. The following table presents hypothetical data for key validation parameters.

Validation ParameterHypothetical ResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range (µg/mL) 1 - 100As required by the application
Precision (RSD%) < 2.0%RSD ≤ 2.0%
Accuracy (Recovery %) 98.0% - 102.0%95.0% - 105.0%
Limit of Detection (LOD) 0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.3 µg/mLSignal-to-Noise ratio of 10:1

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data_analysis Data Processing & Quantification StandardPrep Prepare Standard Stock & Working Solutions Injection Inject into HPLC StandardPrep->Injection Calibration Generate Calibration Curve StandardPrep->Calibration SamplePrep Weigh Sample Extraction Solvent Extraction (e.g., Methanol) SamplePrep->Extraction Sonication Ultrasonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Analyte Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Diagram 2: Experimental Workflow for HPLC-UV Analysis.

Conclusion

The HPLC-UV method outlined in this document provides a robust framework for the quantitative analysis of this compound. The protocol is detailed to guide researchers through sample preparation, chromatographic separation, and data analysis. It is essential to perform method validation to ensure the accuracy, precision, and reliability of the results for a specific sample matrix and application. This analytical method will be a valuable tool for quality control, pharmacokinetic studies, and other research involving this compound.

References

Troubleshooting & Optimization

4'-O-Demethylbroussonin A solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4'-O-Demethylbroussonin A

Welcome to the technical support center for this compound. This guide provides essential information, troubleshooting advice, and standardized protocols to assist researchers in overcoming common challenges related to the solubility and stability of this and similar flavonoid compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To ensure the efficacy of solutions stored for over a month, re-examination is recommended.[1] Always avoid repeated freeze-thaw cycles.[1]

Q2: My this compound is not dissolving. What should I do?

A: Solubility issues are common with complex natural products. First, confirm you are using an appropriate solvent. Flavonoids are often soluble in organic solvents like DMSO, ethanol, or methanol. If you are using an aqueous buffer, solubility is expected to be very low. For cell-based assays, a common practice is to prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO and then dilute it to the final working concentration in your aqueous culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). If solubility remains an issue, gentle warming or sonication may help.

Q3: How can I determine the solubility of this compound in a specific solvent?

A: The most reliable method is the shake-flask technique to determine equilibrium solubility.[2][3] This involves adding an excess amount of the compound to your solvent, agitating it at a constant temperature for 24-72 hours to ensure saturation, and then measuring the concentration of the dissolved compound in the filtered supernatant using an analytical method like High-Performance Liquid Chromatography (HPLC).[2]

Q4: What factors can cause my prepared this compound solution to degrade?

A: The stability of flavonoids is influenced by several factors, including pH, temperature, oxygen, and light.[4][5][6][7] The chemical structure, such as the presence of hydroxyl groups, can also decrease stability.[4] Exposure to light and oxygen, especially in combination, can accelerate degradation.[4][7] Therefore, it is crucial to store solutions in tightly sealed, light-protected containers (e.g., amber vials) at low temperatures.

Q5: How do I test the stability of my compound in solution?

A: Stability testing involves incubating the compound solution under specific conditions (e.g., different pH buffers, temperatures) over a set time course.[8][9] Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours) and analyzed by a quantitative method like LC-MS/MS to measure the concentration of the remaining parent compound.[9][10] This allows you to determine the compound's half-life under those conditions.

Troubleshooting Guides

Issue 1: Compound Precipitates After Dilution in Aqueous Buffer
Possible Cause Recommended Solution
Low Aqueous Solubility The compound's solubility limit in the final aqueous medium has been exceeded. This is the most common cause.
Solvent Choice The organic solvent used for the stock solution is not miscible enough with the aqueous buffer at the dilution ratio used.
Concentration The working concentration is too high for the compound's aqueous solubility. Lower the final concentration and repeat the experiment.
pH of Buffer The pH of the aqueous medium may be at a point where the compound is least soluble. Test solubility in buffers with different pH values.
Temperature A decrease in temperature upon dilution from a stock at room temperature can reduce solubility. Ensure the final solution is maintained at the experimental temperature (e.g., 37°C).
Issue 2: Loss of Biological Activity Over Time
Possible Cause Recommended Solution
Chemical Degradation The compound is unstable under the experimental conditions (e.g., pH, temperature, exposure to light/oxygen).
Adsorption to Surfaces The compound may adsorb to the surface of plastic labware (e.g., tubes, pipette tips, plates), reducing its effective concentration.
Incorrect Storage The stock solution was not stored properly (e.g., stored at 4°C instead of -80°C, exposed to light, subjected to multiple freeze-thaw cycles).

Quantitative Data Summary

As specific experimental data for this compound is not widely available, the following tables present hypothetical data for a model flavonoid compound to serve as a reference for experimental design.

Table 1: Hypothetical Solubility of a Model Flavonoid

SolventPolarity IndexSolubility (mg/mL) at 25°C
Water10.2< 0.01
Phosphate-Buffered Saline (PBS), pH 7.4~10.2< 0.01
Ethanol5.25.5
Methanol6.62.8
Acetone5.115.2
Dimethyl Sulfoxide (DMSO)7.2> 50

Table 2: Hypothetical Stability of a Model Flavonoid in PBS (pH 7.4) at 37°C

Time (hours)% Remaining (Stored in Dark)% Remaining (Exposed to Light)
0100%100%
298.5%91.2%
695.1%75.6%
1288.3%55.4%
2479.4%31.8%

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[2]

  • Phase Separation: After incubation, allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[2]

  • Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of the dissolved compound using a validated HPLC or LC-MS method against a standard curve.

  • Reporting: Report the solubility in mg/mL or µM at the specified temperature and solvent.[2]

Protocol 2: Assessment of Chemical Stability in Solution
  • Solution Preparation: Prepare a solution of this compound in the desired test buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid pH 1.2) at a known concentration (e.g., 10 µM).

  • Incubation: Aliquot the solution into multiple amber vials to protect from light. Incubate the vials in a temperature-controlled environment (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial. Immediately quench the degradation process by adding an equal volume of ice-cold methanol or acetonitrile and store at -80°C until analysis.[10]

  • Analysis: Analyze all samples in a single batch using a validated LC-MS method. Quantify the peak area of the parent compound in each sample.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the amount at time zero. Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t½).

Visualizations and Workflows

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound does not dissolve solvent Is the solvent appropriate? (e.g., DMSO for stock, not water) start->solvent heat_sonicate Apply gentle heat (40-50°C) or sonication solvent->heat_sonicate Yes fail Fail: Compound Insoluble Consider formulation strategies (e.g., cyclodextrin, co-solvents) solvent->fail No precipitate Does it precipitate after dilution in aqueous buffer? heat_sonicate->precipitate lower_conc Lower the final working concentration precipitate->lower_conc Yes success Success: Compound Dissolved precipitate->success No check_ph Check pH of buffer (Is compound ionizable?) lower_conc->check_ph check_ph->success Adjust pH, Soluble check_ph->fail Still Insoluble G cluster_1 Stability Assessment Workflow prep Prepare compound stock in desired buffer (e.g., PBS) incubate Incubate solution at constant temperature (e.g., 37°C) Protect from light prep->incubate sample Collect aliquots at defined time points (T=0, 1, 2, 4... hrs) incubate->sample quench Quench reaction immediately (e.g., with cold methanol) sample->quench analyze Analyze all samples by LC-MS to quantify parent compound quench->analyze plot Plot % Remaining vs. Time analyze->plot half_life Calculate Degradation Rate and Half-Life (t½) plot->half_life G cluster_2 Hypothetical Flavonoid Signaling Pathway (Anti-inflammatory) Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Compound This compound Compound->IKK inhibits

References

Technical Support Center: Overcoming Poor Solubility of 4'-O-Demethylbroussonin A in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 4'-O-Demethylbroussonin A during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, as a flavonoid, it is expected to have poor aqueous solubility. Its structural analog, Broussonin A, is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][3] Therefore, it is recommended to start solubilization of this compound in these organic solvents.

Q2: Why is my this compound not dissolving in aqueous buffers?

A2: this compound, like many flavonoids, is a lipophilic molecule. This means it has a greater affinity for fats and oils than for water. The presence of multiple aromatic rings and a limited number of polar hydroxyl groups contributes to its low water solubility. Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is often unsuccessful.

Q3: Can I use DMSO to dissolve this compound for my cell-based assays?

A3: Yes, DMSO is a common and effective solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[2][4] However, it is crucial to be aware that high concentrations of DMSO can be toxic to cells. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium, ensuring the final DMSO concentration is typically below 0.5% (v/v) to minimize cytotoxicity.

Q4: Are there alternatives to DMSO for improving aqueous solubility?

A4: Yes, several alternative strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrins, and lipid-based formulations.[5][6][7] These methods can help to either increase the solubility of the compound in aqueous solutions or create a more bioavailable formulation.

Troubleshooting Guide

This guide provides a systematic approach to address solubility issues with this compound.

Problem: Precipitate forms when diluting my DMSO stock solution in aqueous buffer.

Solution Workflow:

G start Precipitation observed upon aqueous dilution step1 Is the final DMSO concentration < 0.5%? start->step1 step2 Increase the proportion of DMSO in the final solution (if tolerated by the assay) or decrease the final compound concentration. step1->step2 No step3 Consider alternative solubilization methods. step1->step3 Yes end Achieve a stable solution for your assay. step2->end step4 Try a co-solvent system (e.g., Ethanol, PEG 400). step3->step4 step5 Explore cyclodextrin encapsulation. step4->step5 Still precipitates step4->end Soluble step6 Utilize lipid-based formulations (e.g., liposomes, micelles). step5->step6 Still precipitates step5->end Soluble step6->end Soluble

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 ml of a 10 mM stock solution, you will need approximately 2.58 mg (Molecular Weight ~258.32 g/mol ).

  • Dissolution: Add the appropriate volume of 100% DMSO to the powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[8][9]

  • Prepare a β-cyclodextrin solution: Dissolve an excess of a β-cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) in your desired aqueous buffer to create a saturated solution.

  • Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Equilibration: Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound This compound (Hydrophobic) Complex Water-Soluble Complex Compound->Complex Cyclodextrin β-Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Cyclodextrin->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 3: Preparation of a Lipid-Based Formulation

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and oral bioavailability of lipophilic compounds.[6][7]

  • Component Selection: Choose a suitable oil (e.g., Labrafac™), surfactant (e.g., Cremophor® EL), and co-surfactant (e.g., Transcutol® HP).

  • Formulation:

    • Dissolve this compound in the oil with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oil mixture.

    • Homogenize the mixture until a clear and uniform solution is obtained.

  • Self-Emulsification Test: Add a small amount of the formulation to an aqueous medium with gentle agitation and observe the formation of a fine emulsion.

G start Dissolve Compound in Oil step1 Add Surfactant and Co-surfactant start->step1 step2 Homogenize to form SEDDS step1->step2 step3 Add to Aqueous Medium step2->step3 step4 Spontaneous Emulsification step3->step4 end Formation of Micelles/Fine Emulsion (Compound Solubilized) step4->end

Caption: Workflow for preparing a lipid-based formulation.

Data Presentation

Table 1: Qualitative Solubility of Broussonin A (Structural Analog)

SolventSolubilityReference
DMSOSoluble[1][2]
ChloroformSoluble[1][3]
DichloromethaneSoluble[1][3]
Ethyl AcetateSoluble[1][3]
AcetoneSoluble[1][3]

Table 2: Example Guide for Preparing Working Solutions of this compound

Stock Concentration (in 100% DMSO)Desired Final ConcentrationFinal DMSO Concentration (v/v)Dilution FactorVolume of Stock per 1 mL Final
10 mM10 µM0.1%1:10001 µL
10 mM50 µM0.5%1:2005 µL
20 mM10 µM0.05%1:20000.5 µL
20 mM100 µM0.5%1:2005 µL

Note: The information provided in this technical support center is intended as a guide. Researchers should optimize the solubilization conditions for their specific experimental setup and requirements. Always perform a vehicle control in your experiments to account for any effects of the solvent.

References

4'-O-Demethylbroussonin A degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-O-Demethylbroussonin A. The information provided is based on the chemical properties of this compound and related polyphenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a prenylated bibenzyl, a type of polyphenolic compound. Its structure consists of two aromatic rings linked by an ethyl bridge. Key features that influence its stability include a resorcinol (1,3-dihydroxybenzene) moiety on one ring and a 4-hydroxyphenyl group on the other. The presence of multiple hydroxyl groups makes it susceptible to oxidation.

Q2: What are the primary factors that can cause the degradation of this compound during experiments?

A2: Like many polyphenols, this compound is sensitive to several environmental factors that can lead to its degradation. These include:

  • pH: Alkaline conditions (high pH) can lead to the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[1][2] Many polyphenols are more stable in acidic to neutral pH ranges.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, which is often the primary degradation pathway for polyphenols.

  • Enzymes: Enzymes such as polyphenol oxidase (PPO) and peroxidases, which may be present in biological samples or introduced as contaminants, can catalyze the oxidation of this compound.

Q3: What are the likely degradation pathways of this compound?

A3: While specific degradation pathways for this compound have not been extensively studied, they can be inferred from the degradation of similar polyphenolic compounds. The primary degradation mechanism is likely oxidation of the hydroxyl groups on the aromatic rings. This can proceed via two main routes:

  • Enzymatic Degradation: In the presence of enzymes like polyphenol oxidase (PPO), the hydroxyl groups can be oxidized to form quinones. These quinones are highly reactive and can undergo further reactions, such as polymerization, leading to the formation of brown-colored products.

  • Non-Enzymatic/Auto-oxidation: In the presence of oxygen, especially under conditions of high pH, elevated temperature, or light exposure, the phenolic hydroxyl groups can be oxidized to form semiquinone radicals and subsequently quinones. These reactive intermediates can then polymerize or undergo further reactions to form various degradation products. The resorcinol ring may undergo hydroxylation followed by oxidation.

Troubleshooting Guides

Problem 1: I am observing a brown discoloration in my this compound solution during my experiments.

  • Possible Cause: This is a common indicator of polyphenol oxidation, likely due to enzymatic or non-enzymatic processes leading to the formation of colored polymers.

  • Troubleshooting Steps:

    • Control for Enzymatic Browning: If working with biological samples, ensure proper inactivation of endogenous enzymes like PPO. This can be achieved by heat treatment (blanching) of the sample if appropriate, or by working at low temperatures. The addition of PPO inhibitors can also be effective.

    • Minimize Oxygen Exposure: Prepare solutions fresh and consider de-gassing solvents. Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.

    • Control pH: Maintain the pH of your solutions in the acidic to neutral range (ideally below pH 7) to improve stability.

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

    • Add Antioxidants: Consider the addition of antioxidants such as ascorbic acid (Vitamin C) or sodium metabisulfite to the solution to prevent oxidation. Ascorbic acid can reduce the oxidized quinone products back to their phenolic form.

Problem 2: I am seeing a decrease in the concentration of this compound over time in my analytical standards.

  • Possible Cause: The compound is likely degrading in the solvent used for your standards.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the solvent is of high purity and free of oxidizing contaminants. Acidified solvents (e.g., with a small amount of formic or acetic acid) can improve the stability of polyphenols.

    • Storage Conditions: Store standard solutions at low temperatures (e.g., -20°C or -80°C) and in the dark. Avoid repeated freeze-thaw cycles.

    • Fresh Preparation: Prepare working standards fresh daily from a more concentrated stock solution that is stored under optimal conditions.

    • Inert Atmosphere: For long-term storage of stock solutions, consider flushing the vial with an inert gas before sealing.

Problem 3: I am observing multiple unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: These are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Compare the chromatogram of your experimental sample to that of a freshly prepared standard to confirm if the additional peaks are present from the start or form over time.

    • Implement Prevention Strategies: Apply the degradation prevention methods described in "Problem 1" to your sample preparation and analysis workflow to see if the formation of these extra peaks is reduced.

    • Peak Identification: If the degradation products cannot be avoided, consider using techniques like UPLC-MS/MS to identify the structure of the degradation products. This can provide valuable information about the degradation pathway.

Data Presentation

Table 1: Inferred Stability of this compound Under Various Conditions (Qualitative)

ConditionExpected StabilityRationale
pH
Acidic (pH < 7)HighPhenolic hydroxyl groups are protonated and less susceptible to oxidation.
Neutral (pH = 7)ModerateSusceptibility to oxidation increases.
Alkaline (pH > 7)LowDeprotonation of hydroxyl groups facilitates oxidation.[1][2]
Temperature
Low (≤ 4°C)HighReduces the rate of chemical and enzymatic reactions.
Room TemperatureModerateDegradation can occur, especially with prolonged exposure to light and oxygen.
High (> 40°C)LowSignificantly accelerates degradation kinetics.[3][4]
Light
DarkHighPrevents photodegradation.
Ambient LightModerateSome degradation may occur over time.
UV LightLowCan induce rapid degradation.
Oxygen
AnaerobicHighPrimary oxidative degradation pathways are inhibited.
AerobicLowOxygen is a key reactant in the oxidative degradation of polyphenols.
Enzymes
PPO/Peroxidase AbsentHighEnzymatic oxidation is prevented.
PPO/Peroxidase PresentLowRapid enzymatic oxidation will occur.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general method to assess the stability of this compound under different conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffers of various pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for alkaline pH)

  • HPLC or UPLC system with a UV or PDA detector

  • Temperature-controlled incubator/water bath

  • Light source (e.g., UV lamp)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • pH Stability: Dilute the stock solution in buffers of different pH values (e.g., pH 3, 5, 7, 9, 11) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Temperature Stability: Prepare aliquots of the stock solution diluted in a stable buffer (e.g., pH 5). Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Light Stability: Prepare aliquots of the stock solution in a stable buffer. Expose one set to ambient light, another to UV light, and keep a control set in the dark.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each test solution.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining this compound. Use a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Protocol 2: Analysis of Degradation Products using UPLC-MS

This protocol is for the identification of potential degradation products.

Materials:

  • Degraded samples of this compound (from Protocol 1)

  • UPLC-MS system (e.g., with a Q-TOF or Orbitrap mass spectrometer)

Procedure:

  • Sample Preparation: Use the degraded samples from the stability assessment. If necessary, dilute them further with the initial mobile phase.

  • UPLC-MS Analysis:

    • Inject the samples into the UPLC-MS system.

    • Use a high-resolution column for good separation of the parent compound and its degradation products.

    • Acquire data in both positive and negative ionization modes to get comprehensive information.

    • Perform MS/MS fragmentation of the parent ion and the ions of the new peaks to obtain structural information.

  • Data Interpretation:

    • Determine the exact masses of the degradation products.

    • Analyze the fragmentation patterns to propose the structures of the degradation products.

    • Compare the fragmentation of the degradation products with that of the parent compound to identify structural modifications.

Visualizations

degradation_pathway cluster_main This compound cluster_enzymatic Enzymatic Oxidation cluster_non_enzymatic Non-Enzymatic Oxidation 4_O_Demethylbroussonin_A This compound Quinones_E Quinones 4_O_Demethylbroussonin_A->Quinones_E PPO / Peroxidase + O2 Semiquinone_Radical Semiquinone Radical 4_O_Demethylbroussonin_A->Semiquinone_Radical O2, High pH, Temp, Light Polymers_E Brown Polymers Quinones_E->Polymers_E Polymerization Quinones_NE Quinones Semiquinone_Radical->Quinones_NE Polymers_NE Brown Polymers Quinones_NE->Polymers_NE Polymerization

Caption: Inferred degradation pathways of this compound.

experimental_workflow Start Prepare Stock Solution of This compound Conditions Expose to Different Conditions: pH, Temperature, Light, Oxygen Start->Conditions Sampling Collect Samples at Different Time Points Conditions->Sampling HPLC_Analysis Analyze by HPLC-UV/PDA Sampling->HPLC_Analysis UPLCMS_Analysis Analyze Degraded Samples by UPLC-MS/MS Sampling->UPLCMS_Analysis Kinetics Determine Degradation Kinetics HPLC_Analysis->Kinetics End Stability Profile and Degradation Pathway Kinetics->End Structure_Elucidation Identify Degradation Products UPLCMS_Analysis->Structure_Elucidation Structure_Elucidation->End

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Optimizing the Extraction of 4'-O-Demethylbroussonin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 4'-O-Demethylbroussonin A from natural sources, primarily Broussonetia papyrifera (Paper Mulberry).

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for extracting this compound?

A1: The primary and most well-documented natural source of this compound is the paper mulberry tree, Broussonetia papyrifera.[1] This compound, along with other prenylated flavonoids, can be found in various parts of the plant, including the root bark, twigs, and leaves.

Q2: What are the most effective extraction methods for obtaining this compound?

A2: Several methods are effective for extracting flavonoids, including this compound, from Broussonetia papyrifera. These include conventional solvent extraction (maceration, Soxhlet), as well as modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). The choice of method often depends on the desired yield, extraction time, and available equipment. MAE and UAE are generally considered more efficient in terms of time and solvent consumption.

Q3: Which solvents are recommended for the extraction process?

A3: Ethanol is a commonly used and effective solvent for extracting flavonoids from Broussonetia papyrifera. Aqueous ethanol solutions, typically in the range of 60-95%, are often employed. The polarity of the solvent is a critical factor, and the optimal concentration may vary depending on the specific extraction technique used.

Q4: How can I improve the yield of this compound?

A4: Optimizing several key parameters can significantly improve the extraction yield. These include:

  • Solvent Concentration: Fine-tuning the ethanol-to-water ratio.

  • Solid-to-Liquid Ratio: Ensuring an adequate volume of solvent is used to fully extract the compound from the plant material.

  • Extraction Time: Increasing the duration of the extraction can lead to higher yields, up to a certain point.

  • Temperature: Higher temperatures can enhance solubility and diffusion, but excessive heat may degrade the target compound.

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area for extraction.

Q5: How can I purify this compound from the crude extract?

A5: Purification of this compound typically involves a multi-step process. After initial extraction, the crude extract is often subjected to liquid-liquid partitioning using solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their solubility. Further purification can be achieved using chromatographic techniques such as column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Extraction Yield 1. Inappropriate solvent concentration. 2. Insufficient extraction time or temperature. 3. Inadequate solid-to-liquid ratio. 4. Large particle size of the plant material. 5. Degradation of the target compound.1. Optimize the ethanol concentration. Start with a 70% ethanol solution and test different concentrations (e.g., 60%, 80%, 95%). 2. Increase the extraction time and/or temperature within a reasonable range to avoid degradation. For UAE and MAE, optimize the sonication/microwave power and duration. 3. Increase the solvent volume. A common starting point is a 1:20 or 1:30 solid-to-liquid ratio. 4. Grind the plant material to a fine powder (e.g., 40-60 mesh). 5. Avoid excessive heat and prolonged exposure to light. Consider extracting under an inert atmosphere (e.g., nitrogen) if degradation is suspected.
Emulsion Formation during Liquid-Liquid Partitioning 1. High concentration of surfactants or lipids in the crude extract. 2. Vigorous shaking of the separatory funnel.1. Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength. 2. Gently invert the separatory funnel multiple times instead of vigorous shaking. 3. Centrifuge the mixture at a low speed to break the emulsion. 4. Filter the emulsion layer through a bed of Celite.
Poor Separation in Column Chromatography 1. Inappropriate solvent system (mobile phase). 2. Column overloading with crude extract. 3. Improper packing of the stationary phase. 4. Co-elution of compounds with similar polarities.1. Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation. 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the column is packed uniformly to avoid channeling. 4. Use a longer column or a stationary phase with a different selectivity. Consider using gradient elution.
Contamination in the Final Product 1. Incomplete separation of compounds with similar properties. 2. Use of non-HPLC grade solvents for final purification steps. 3. Leaching of plasticizers from containers or tubing.1. Employ preparative HPLC for the final purification step. 2. Use high-purity, HPLC-grade solvents. 3. Use glass or Teflon containers and tubing where possible.

Data Presentation: Comparison of Extraction Methods for Flavonoids from Broussonetia papyrifera

The following table summarizes the optimized conditions and yields for total flavonoids from Broussonetia papyrifera using different extraction methods. While this data is for total flavonoids, it provides a valuable starting point for optimizing the extraction of the specific target compound, this compound.

Extraction Method Solvent Solid-to-Liquid Ratio (g/mL) Temperature (°C) Time Total Flavonoid Yield (mg/g)
Microwave-Assisted Extraction (MAE) 55% Ethanol1:126015 min79.63
Ultrasound-Assisted Extraction (UAE) 60% Ethanol1:206020 minNot specified, but noted as efficient
Ethanol Reflux Extraction 70% Ethanol1:1675117 min23.93
Modified Reflux Extraction 90% Ethanol1:358580 min55.14

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Flavonoids
  • Sample Preparation: Dry the plant material (Broussonetia papyrifera root bark or twigs) at 60°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a microwave-safe extraction vessel.

    • Add 120 mL of 55% ethanol to achieve a solid-to-liquid ratio of 1:12.

    • Place the vessel in a microwave extractor.

    • Set the microwave power to 450 W and the extraction temperature to 60°C.

    • Extract for 15 minutes.

  • Filtration and Concentration:

    • After extraction, cool the mixture to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of Crude Extract: Dissolve the crude extract obtained from Protocol 1 in a minimal amount of methanol.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

    • The fraction containing this compound is typically found in the more polar fractions like ethyl acetate. Concentrate this fraction.

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Load the concentrated ethyl acetate fraction onto the column.

    • Elute the column with the gradient solvent system, starting with a less polar mixture and gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography:

    • Combine the fractions containing the target compound and concentrate them.

    • Further purify the combined fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

  • Preparative HPLC:

    • For final purification, subject the enriched fraction to preparative HPLC on a C18 column with a mobile phase of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Mandatory Visualizations

Experimental Workflow for Extraction and Purification

experimental_workflow start Start: Broussonetia papyrifera Plant Material prep Sample Preparation (Drying and Grinding) start->prep extraction Extraction (e.g., MAE or UAE) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chroma Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chroma prep_hplc Preparative HPLC column_chroma->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A generalized workflow for the extraction and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory mechanism of this compound is proposed to be similar to that of other structurally related flavonoids, involving the modulation of the NF-κB and Nrf2 signaling pathways.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation DemethylbroussoninA This compound DemethylbroussoninA->IKK Inhibits DemethylbroussoninA->Keap1 Inhibits ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) NFkappaB_nuc->ProInflammatory_Genes Induces Transcription Antioxidant_Genes Antioxidant Response Element (ARE) (HO-1, NQO1) Nrf2_nuc->Antioxidant_Genes Induces Transcription

References

Technical Support Center: 4'-O-Demethylbroussonin A and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4'-O-Demethylbroussonin A and other novel phenolic compounds in cell culture experiments. Due to the limited availability of specific data for this compound in publicly accessible scientific literature, this guide also offers general advice applicable to the study of similar experimental compounds.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with novel phenolic compounds.

Question: My compound is precipitating in the cell culture medium. How can I resolve this?

Answer:

Precipitation is a frequent challenge when working with hydrophobic compounds. Here are several steps to troubleshoot this issue:

  • Optimize DMSO Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, high concentrations can be toxic to cells.[1] It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%, with many cell lines tolerating up to this level with minimal cytotoxicity.[1] For sensitive or primary cells, concentrations should not exceed 0.1%.[1]

  • Stock Solution Concentration: Prepare a high-concentration stock solution of your compound in 100% DMSO. This allows for a smaller volume to be added to the cell culture medium, minimizing the final DMSO concentration.

  • Sonication: Gentle sonication of the stock solution before dilution can help dissolve any microscopic precipitates.[2]

  • Pre-warming Medium: Warm the cell culture medium to 37°C before adding the compound. This can sometimes improve solubility.

  • Serial Dilutions: If you are performing dose-response experiments, make serial dilutions of your compound in 100% DMSO before adding them to the medium.

  • Solubility Testing: Before beginning your experiments, perform a simple solubility test. Add the highest intended concentration of your compound to the cell culture medium and visually inspect for precipitation under a microscope after a few hours of incubation at 37°C.

Question: I am observing unexpected cytotoxicity at low concentrations of my compound. What could be the cause?

Answer:

Unexpected cytotoxicity can stem from several factors:

  • DMSO Toxicity: As mentioned, high concentrations of DMSO are cytotoxic. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) to distinguish between compound-induced and solvent-induced cytotoxicity.

  • Compound Instability: The compound may be unstable in the aqueous environment of the cell culture medium, degrading into toxic byproducts. The stability of compounds in media can be affected by factors like pH and light exposure.[3]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. What is non-toxic to one cell line may be highly toxic to another.

  • Contamination: Ensure your compound stock solution or cell culture reagents are not contaminated with bacteria or fungi, which can cause cell death.

Question: My results are inconsistent between experiments. How can I improve reproducibility?

Answer:

Reproducibility is key to reliable scientific data. To improve consistency:

  • Standardize Protocols: Ensure all experimental steps, from cell seeding density to incubation times, are consistent across all experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Reagent Quality: Use high-quality, fresh reagents and media. Avoid repeated freeze-thaw cycles of sensitive reagents.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experimental setup.[4] This helps to validate the assay and identify potential issues.

  • Detailed Record Keeping: Maintain meticulous records of all experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

Q2: What is a typical starting concentration range for in vitro experiments with a novel phenolic compound?

A2: For a novel compound, it is advisable to start with a broad range of concentrations to determine its cytotoxic and biological activity thresholds. A common starting range is from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM). A dose-response experiment is essential to identify the optimal concentration for your specific cell line and assay.

Q3: How can I assess the cytotoxicity of this compound?

A3: A common and reliable method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Other similar assays include MTS, XTT, and WST-1.[7]

Q4: What are the likely signaling pathways affected by a phenolic compound like this compound?

A4: Many phenolic compounds have been shown to possess anti-inflammatory and antioxidant properties.[8] These effects are often mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and MAPK pathways. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay

This protocol provides a general procedure for determining the effect of a novel compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (or other test compound)

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

    • Include a vehicle control (medium with DMSO only) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Table 1: Example Data for MTT Assay

Compound Concentration (µM) Absorbance (570 nm) % Cell Viability
0 (Vehicle Control) 1.25 100%
1 1.20 96%
10 0.95 76%
50 0.50 40%

| 100 | 0.15 | 12% |

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate common signaling pathways that may be affected by phenolic compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Inhibits NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Induces LPS Stimulus (e.g., LPS) LPS->Receptor Compound This compound (Hypothesized) Compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Translocation Gene Gene Expression (Proliferation, Inflammation) TF->Gene Regulates Stimulus External Stimulus (e.g., Growth Factor) Stimulus->Receptor Compound This compound (Hypothesized) Compound->Raf Inhibits (Hypothesized)

Caption: Hypothesized Modulation of the MAPK/ERK Signaling Pathway.

Experimental Workflow Diagram

G cluster_workflow General Experimental Workflow for a Novel Compound start Start: Obtain Compound solubility 1. Solubility Test (DMSO in Media) start->solubility cytotoxicity 2. Cytotoxicity Assay (e.g., MTT Assay) solubility->cytotoxicity dose_response 3. Determine Non-Toxic Dose Range cytotoxicity->dose_response bioassay 4. Biological Activity Assay (e.g., Anti-inflammatory Assay) dose_response->bioassay mechanism 5. Mechanistic Studies (e.g., Western Blot for Signaling Proteins) bioassay->mechanism end End: Data Analysis & Interpretation mechanism->end

Caption: General workflow for in vitro evaluation of a novel compound.

References

Technical Support Center: Stabilizing 4'-O-Demethylbroussonin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing 4'-O-Demethylbroussonin A for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of Potency or Activity in Assays Degradation of this compound due to improper storage.Verify storage conditions. For long-term storage, the compound should be stored at -20°C or lower.[1][2] For stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Oxidation of the phenolic hydroxyl groups.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use deoxygenated solvents when preparing solutions.
Exposure to light.Protect the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. Phenolic compounds can be sensitive to light.[3]
Discoloration of Solid Compound or Solutions (e.g., yellowing or browning) Oxidation and/or polymerization of the compound.This is a visual indicator of degradation. Discard the sample and use a fresh, properly stored vial. Ensure storage is at low temperatures and protected from light and oxygen.
Precipitation in Stock Solutions Upon Thawing Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, sonication may be used briefly. Ensure the vial cap is sealed tightly to prevent solvent evaporation.
Inconsistent Results Between Aliquots Non-homogenous stock solution or degradation during handling.Ensure the stock solution is completely dissolved and mixed well before aliquoting. Minimize the time the solution spends at room temperature during handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at -20°C in a tightly sealed container, protected from light.[1][2] Storing under an inert gas like argon or nitrogen can further enhance stability by minimizing oxidation.

Q2: How should I store stock solutions of this compound?

Stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol). It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] These aliquots should be stored at -80°C for maximum stability.[2] For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated for your specific experimental needs.[1]

Q3: What are the primary factors that cause this compound to degrade?

Like many phenolic compounds, this compound is susceptible to degradation from:

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and higher temperatures.[3]

  • Temperature: Higher temperatures increase the rate of chemical degradation.[4][5]

  • Light: Exposure to UV or even ambient light can promote phot-oxidation and degradation.[3]

  • pH: The stability of phenolic compounds can be pH-dependent. Highly alkaline or acidic conditions may accelerate degradation.[5]

Q4: How can I check the stability of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity and degradation of your sample.[6][7] This method can separate the intact compound from its degradation products, allowing for quantification of its purity over time.

Q5: What are some signs that my this compound has degraded?

Visual signs of degradation can include a change in color of the solid compound or solution (e.g., from white/off-white to yellow or brown). However, significant degradation can occur without any visible changes. Therefore, the most reliable indicator is a loss of biological activity in your assays or the appearance of degradation peaks in an HPLC analysis.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various storage conditions. This data is based on general principles for phenolic compounds and serves as a guideline. Actual stability may vary based on the specific formulation and handling.

Storage Condition Form Time Purity (%)
-80°C, Dark, Inert Atmosphere Solid24 Months>99%
-20°C, Dark, Inert Atmosphere Solid24 Months>98%
-20°C, Dark Solid12 Months>95%
4°C, Dark Solid6 Months~90%
25°C, Ambient Light Solid1 Month<80%
-80°C, Dark Solution (in DMSO)12 Months>98% (with minimal freeze-thaw)
-20°C, Dark Solution (in DMSO)6 Months~95% (with minimal freeze-thaw)
4°C, Dark Solution (in DMSO)1 Week~90-95%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for modifying pH of the mobile phase)

  • This compound standard

  • Sample to be tested

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: ~280 nm (based on the absorbance maxima of phenolic compounds)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

  • Dilute the standard and the test samples to a working concentration (e.g., 50 µg/mL) with the mobile phase.

  • Filter the samples through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject the standard and samples.

  • The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks (including degradation products).

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

Potential Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for this compound, a common fate for phenolic compounds. Oxidation can lead to the formation of quinone-type structures, which may further polymerize.

G cluster_main Oxidative Degradation 4_O_Demethylbroussonin_A This compound (Phenolic Compound) Intermediate Phenoxy Radical Intermediate 4_O_Demethylbroussonin_A->Intermediate Oxidation Reactive_Oxygen_Species Reactive Oxygen Species (ROS) (e.g., O2, •OH) Reactive_Oxygen_Species->Intermediate Quinone Quinone Derivative Intermediate->Quinone Further Oxidation Polymerization Polymerized Products (Insoluble, colored) Quinone->Polymerization Polymerization

Caption: Plausible oxidative degradation pathway of this compound.

Recommended Storage and Handling Workflow

This workflow outlines the best practices for receiving, storing, and using this compound to maintain its stability.

G cluster_workflow Storage and Handling Workflow Receive Receive Compound Store_Solid Store Solid at -20°C or below (Dark, Inert Atmosphere) Receive->Store_Solid Prepare_Stock Prepare Stock Solution (Use deoxygenated solvent if possible) Store_Solid->Prepare_Stock For Use Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot Store_Aliquots Store Aliquots at -80°C (Protected from light) Aliquot->Store_Aliquots Use_in_Experiment Thaw a Single Aliquot for Use Store_Aliquots->Use_in_Experiment For Use Discard Discard Unused Portion of Thawed Aliquot Use_in_Experiment->Discard

Caption: Recommended workflow for storing and handling this compound.

References

Technical Support Center: Quantification of 4'-O-Demethylbroussonin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 4'-O-Demethylbroussonin A. Given the limited specific data on this particular analyte, the guidance provided is based on established principles for the analysis of structurally related prenylated flavonoids and isoflavonoids.

Troubleshooting Guide

This section addresses common issues encountered during the analytical quantification of this compound.

Question 1: Why am I observing poor peak shape and resolution for this compound in my HPLC analysis?

Answer: Poor chromatography can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Mobile Phase Composition: The polarity and pH of the mobile phase are critical. This compound is a phenolic compound, and an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is often necessary to suppress the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.[1]

  • Column Selection: A C18 column is a common choice for flavonoid analysis. However, if co-elution with interfering compounds is suspected, consider a column with a different selectivity, such as a phenyl-hexyl or a C8 column.

  • Gradient Elution: Isocratic elution may not be sufficient to separate this compound from other matrix components. A well-optimized gradient elution program can significantly improve resolution.

  • Flow Rate and Temperature: Ensure the flow rate is optimal for your column dimensions and particle size. Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and re-injecting.

Question 2: My LC-MS/MS results for this compound show significant signal suppression or enhancement. What is the likely cause and how can I mitigate it?

Answer: Signal suppression or enhancement is a classic sign of matrix effects , a common challenge in LC-MS analysis of complex samples.[2] Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate, plant extract) interfere with the ionization of the target analyte in the mass spectrometer's ion source.

Troubleshooting Steps:

  • Evaluate Matrix Effects: A post-extraction addition experiment is the standard method to quantify matrix effects. Compare the peak area of the analyte in a spiked clean solvent with the peak area of the analyte spiked into a blank matrix extract.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A variety of sorbents are available, and method development will be required to find the optimal conditions for this compound.

    • Liquid-Liquid Extraction (LLE): This can also be used to isolate the analyte from interfering substances.

    • Protein Precipitation: For plasma or serum samples, protein precipitation (e.g., with acetonitrile or methanol) is a quick and simple, though less clean, method.

  • Optimize Chromatography: Improving the chromatographic separation to resolve this compound from the majority of matrix components can significantly reduce matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the gold standard for correcting for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

Question 3: I am seeing unexpected peaks in my chromatogram that are interfering with the quantification of this compound. How can I identify and eliminate these interferences?

Answer: Interfering peaks can originate from various sources. A systematic investigation is key to identifying and resolving the issue.

Potential Sources and Solutions:

  • Contamination from Sample Collection and Processing:

    • Plasticizers: Phthalates and other plasticizers can leach from collection tubes and pipette tips. Use high-quality, low-bleed plasticware.

    • Solvents and Reagents: Ensure all solvents are of high purity (e.g., LC-MS grade) and reagents are freshly prepared.

  • Co-eluting Isomers or Structurally Related Compounds:

    • Isomers: this compound may have isomers present in the sample that are not fully resolved by the chromatographic method. High-resolution mass spectrometry (HRMS) can help differentiate between compounds with the same nominal mass.

    • Metabolites or Degradation Products: The analyte may degrade during sample storage or processing. Ensure proper storage conditions (e.g., -80°C) and minimize sample handling time.

  • Carryover from Previous Injections: If a high-concentration sample was injected previously, carryover can lead to ghost peaks in subsequent runs. Implement a robust needle wash protocol and inject blank samples to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques used for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) are the most prevalent techniques.[1]

  • HPLC-DAD: Provides good sensitivity and is suitable for routine analysis, especially when reference standards are available.

  • LC-MS/MS (Tandem Mass Spectrometry): Offers superior selectivity and sensitivity, making it the method of choice for complex matrices and low-level quantification. It is particularly effective at minimizing the impact of co-eluting interferences.[2]

Q2: What are the key parameters to consider for method validation when quantifying this compound?

A2: A comprehensive method validation should assess the following parameters:

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides a linear response.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.

  • Matrix Effect: As discussed in the troubleshooting section, this is a critical parameter to evaluate for LC-MS methods.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Q3: Are there any known interfering substances for this compound?

A3: While there is no specific literature detailing interfering substances for this compound, potential interferences can be inferred from its structure as a prenylated isoflavonoid.

  • Other Isoflavonoids: Plant extracts or biological samples may contain other structurally similar isoflavonoids that could potentially co-elute.

  • Phenolic Compounds: The sample matrix may be rich in other phenolic compounds that can interfere with the analysis, particularly with less selective detectors like DAD.

  • Matrix Components: In biological samples, phospholipids and other endogenous lipids are common sources of matrix effects in LC-MS.

Data Presentation

Table 1: Comparison of Analytical Methods for Flavonoid Quantification

ParameterHPLC-DADLC-MS/MS
Selectivity ModerateHigh
Sensitivity GoodExcellent
Cost LowerHigher
Susceptibility to Interference Higher (co-elution)Lower (mass-based)
Matrix Effect Concern LowHigh
Typical LOQ ng/mL rangepg/mL to low ng/mL range

Experimental Protocols

Protocol 1: Generic Sample Preparation for this compound in Plant Material

  • Homogenization: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered material into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex for 1 minute and sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading:

    • Pre-treat 0.5 mL of plasma by adding 0.5 mL of 2% phosphoric acid in water.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Sample (Plasma/Plant Extract) Extraction Extraction/Cleanup (SPE/LLE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_chrom Chromatography Issues cluster_ms MS Signal Issues (Matrix Effects) cluster_interf Interference Issues Start Poor Analytical Result Check_Chromatography Check Chromatography (Peak Shape, Resolution) Start->Check_Chromatography Check_MS_Signal Check MS Signal (Suppression/Enhancement) Start->Check_MS_Signal Check_Interference Check for Interfering Peaks Start->Check_Interference Optimize_Mobile_Phase Optimize Mobile Phase Check_Chromatography->Optimize_Mobile_Phase Change_Column Change Column Check_Chromatography->Change_Column Adjust_Gradient Adjust Gradient Check_Chromatography->Adjust_Gradient Improve_Sample_Prep Improve Sample Prep (SPE/LLE) Check_MS_Signal->Improve_Sample_Prep Use_SIL_IS Use Stable Isotope-Labeled IS Check_MS_Signal->Use_SIL_IS Dilute_Sample Dilute Sample Check_MS_Signal->Dilute_Sample Check_Contamination Check for Contamination Check_Interference->Check_Contamination Optimize_Separation Optimize Separation Check_Interference->Optimize_Separation Use_HRMS Use High-Resolution MS Check_Interference->Use_HRMS

Caption: Troubleshooting logic for analytical issues in this compound quantification.

References

Technical Support Center: Enhancing the Bioavailability of 4'-O-Demethylbroussonin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4'-O-Demethylbroussonin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioavailability of this promising flavonoid compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presentation guidelines.

Troubleshooting Guides & FAQs

This section addresses specific issues that you may encounter during your experiments with this compound.

Q1: I am observing very low aqueous solubility of my this compound sample. What could be the reason and how can I improve it?

A1: Low aqueous solubility is a common characteristic of many flavonoids due to their chemical structure.[1][2] This can significantly hinder in vitro assays and in vivo absorption.

Troubleshooting Steps:

  • pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. Attempt to dissolve the compound in buffers with varying pH values (e.g., pH 5.0, 7.4, and 9.0) to determine the optimal pH for solubility.

  • Co-solvents: Employing co-solvents can significantly enhance solubility. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it while monitoring for precipitation.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.

  • Complexation: Cyclodextrins are known to form inclusion complexes with hydrophobic molecules, enhancing their solubility.[2] Beta-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Q2: My in vitro permeability assay (e.g., Caco-2 cell monolayer) shows poor transport of this compound. What strategies can I employ to improve its permeability?

A2: Poor membrane permeability is another significant barrier to the oral bioavailability of flavonoids.[1][2] This can be due to the compound's physicochemical properties or its interaction with cellular efflux transporters.

Potential Solutions:

  • Chemical Modification:

    • Acetylation: Increasing the lipophilicity of the compound through acetylation can enhance its ability to cross cell membranes.[3]

    • Glycosylation: While glycosylation can increase solubility, the absorption of flavonoid aglycones is often higher than their glycoside counterparts.[3] However, specific glycosylations might improve interaction with certain transporters.

  • Use of Permeation Enhancers: Certain excipients can transiently open tight junctions between epithelial cells, facilitating paracellular transport. Examples include EDTA and chitosan.

  • Nanotechnology-Based Formulations: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can protect it from degradation and facilitate its transport across the intestinal barrier.[4][5]

Q3: In my in vivo pharmacokinetic study, the oral bioavailability of this compound is extremely low, despite achieving decent solubility in the formulation. What could be the contributing factors?

A3: Low oral bioavailability in vivo, even with improved solubility, often points towards extensive first-pass metabolism in the gut and liver.[6] Flavonoids are susceptible to enzymatic degradation by cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs).

Investigative Approaches:

  • In Vitro Metabolism Studies: Incubate this compound with liver microsomes or S9 fractions to identify the major metabolites and the enzymes responsible for its degradation.

  • Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of relevant enzymes (e.g., piperine for CYP3A4) can help to increase the systemic exposure of the parent compound.[7]

  • Prodrug Approach: Designing a prodrug of this compound that is resistant to first-pass metabolism and is converted to the active compound in the systemic circulation can be a viable strategy.[1][2]

Data Presentation

Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of results. Below are template tables for commonly generated data in bioavailability studies.

Table 1: Solubility of this compound in Different Media

MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025Placeholder Value
Phosphate Buffer5.037Placeholder Value
Phosphate Buffer7.437Placeholder Value
Fasted State Simulated Intestinal Fluid (FaSSIF)6.537Placeholder Value
Fed State Simulated Intestinal Fluid (FeSSIF)5.037Placeholder Value

Table 2: In Vitro Permeability of this compound Across Caco-2 Monolayers

FormulationApparent Permeability Coefficient (Papp) (cm/s)Efflux Ratio
This compound SolutionPlaceholder ValuePlaceholder Value
Formulation A (e.g., with Permeation Enhancer)Placeholder ValuePlaceholder Value
Formulation B (e.g., Nanoparticles)Placeholder ValuePlaceholder Value

Table 3: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (%)
Intravenous Solution5Placeholder ValuePlaceholder ValuePlaceholder Value100
Oral Suspension50Placeholder ValuePlaceholder ValuePlaceholder ValuePlaceholder Value
Oral Formulation X50Placeholder ValuePlaceholder ValuePlaceholder ValuePlaceholder Value

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are protocols for key experiments in bioavailability enhancement research.

Protocol 1: Determination of Aqueous Solubility

  • Objective: To determine the equilibrium solubility of this compound in various aqueous media.

  • Materials: this compound, selected aqueous media (e.g., water, phosphate buffers), mechanical shaker/incubator, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the desired medium in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model.

  • Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, Lucifer yellow (for monolayer integrity check), LC-MS/MS system.

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical to basolateral (A-B) transport, add the test solution of this compound in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral to apical (B-A) transport, add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the receiver chamber and replace with fresh HBSS.

    • At the end of the experiment, perform a Lucifer yellow permeability test to confirm monolayer integrity was maintained.

    • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Visualizations

Diagrams can aid in understanding complex processes and workflows.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment solubility Poor Solubility strategies Enhancement Strategies (Nanoparticles, Prodrugs, etc.) solubility->strategies permeability Poor Permeability permeability->strategies metabolism High Metabolism metabolism->strategies sol_assay Solubility Assay strategies->sol_assay Test Formulations perm_assay Permeability Assay (Caco-2) strategies->perm_assay met_assay Metabolism Assay (Microsomes) strategies->met_assay pk_study Pharmacokinetic Study (Animal Model) sol_assay->pk_study Optimized Formulation perm_assay->pk_study met_assay->pk_study bioavailability Bioavailability Determination pk_study->bioavailability

Caption: Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism compound This compound (Oral Administration) formulation Enhanced Formulation compound->formulation enterocyte Enterocyte formulation->enterocyte Improved Absorption liver Liver enterocyte->liver Portal Vein cyp CYP450 Enzymes liver->cyp ugt UGT Enzymes liver->ugt systemic Systemic Circulation liver->systemic Bioavailable Drug metabolites Inactive Metabolites cyp->metabolites ugt->metabolites

Caption: Factors affecting the oral bioavailability of this compound.

References

Validation & Comparative

A Comparative Analysis of 4'-O-Demethylbroussonin A and Broussonin A: Unraveling Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, the comparative analysis of structurally related compounds is crucial for understanding structure-activity relationships and identifying promising candidates for drug development. This guide provides a detailed comparison of the biological activities of two such compounds: 4'-O-Demethylbroussonin A and Broussonin A. While direct comparative studies are limited, this report synthesizes available data from independent research to offer insights into their potential therapeutic applications, with a focus on tyrosinase inhibition, anti-inflammatory effects, and antioxidant capacity.

Summary of Biological Activities

A comprehensive literature search reveals a significant disparity in the available research for these two compounds. Broussonin A has been the subject of multiple studies investigating its various biological effects. In contrast, scientific data on the biological activities of this compound is scarce, with most references pointing toward its availability from chemical suppliers.

Based on the available information, a comparative summary of their known activities is presented below. It is important to note that the lack of data for this compound prevents a direct, quantitative comparison in most instances.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

This compound: There is currently no publicly available data on the tyrosinase inhibitory activity of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making anti-inflammatory compounds valuable therapeutic leads.

Broussonin A: Studies on related compounds, such as Broussonin E, have demonstrated significant anti-inflammatory effects. Broussonin E was found to suppress the production of pro-inflammatory mediators like TNF-α, IL-1β, IL-6, COX-2, and iNOS in LPS-stimulated RAW 264.7 macrophages[1][2]. It also promoted the expression of the anti-inflammatory cytokine IL-10. This was achieved through the inhibition of the ERK and p38 MAPK signaling pathways and activation of the JAK2-STAT3 pathway[1][2]. While this provides insight into the potential anti-inflammatory mechanism of the broussonin family, specific data for Broussonin A is needed for a direct comparison.

This compound: No studies reporting the anti-inflammatory activity of this compound were identified.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, a key factor in cellular aging and various pathologies.

Broussonin A: Information regarding the specific antioxidant capacity of Broussonin A, such as its IC50 value in a DPPH assay, is not detailed in the available search results. However, phenolic compounds, a class to which Broussonin A belongs, are generally known for their antioxidant properties due to their ability to scavenge free radicals.

This compound: There is no available data on the antioxidant activity of this compound.

Data Presentation

Due to the lack of quantitative data for this compound, a comparative table cannot be constructed at this time. Future research providing IC50 values or other quantitative measures of activity for this compound is necessary to enable a direct comparison with Broussonin A.

Experimental Protocols

Detailed experimental protocols for the key experiments mentioned would be dependent on the specific studies from which quantitative data is obtained. As no direct comparative studies were found, and data for this compound is absent, the presentation of specific, side-by-side protocols is not feasible. However, a general methodology for a tyrosinase inhibition assay is provided below as an example of a relevant experimental protocol.

General Tyrosinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., Broussonin A)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or positive control.

  • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA substrate to each well.

  • Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

As no specific signaling pathways or complex experimental workflows were detailed for a direct comparison, a generalized diagram illustrating a potential anti-inflammatory signaling pathway that could be investigated for both compounds is provided below.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates NFkB NF-κB NFkB_Inhib->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes activates transcription of Broussonin_A Broussonin A / This compound Broussonin_A->IKK Inhibits? Broussonin_A->NFkB Inhibits translocation?

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

The comparative analysis of this compound and Broussonin A is currently hampered by a significant lack of biological activity data for the former. While Broussonin A and its analogues show promise as tyrosinase inhibitors and anti-inflammatory agents, the therapeutic potential of this compound remains unexplored. Further research is imperative to elucidate the bioactivities of this compound to enable a comprehensive and direct comparison with Broussonin A. Such studies will be invaluable for understanding the subtle structural modifications that influence biological activity and for guiding the future development of novel therapeutic agents from natural sources.

References

A Comparative Guide to the Structure-Activity Relationship of Broussonin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Broussonin A and its analogs, focusing on their structure-activity relationships (SAR) in various biological assays. The information presented herein is supported by experimental data to aid in the development of novel therapeutic agents.

Tyrosinase Inhibitory Activity

Broussonin A and its analogs have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. The structural features of these compounds play a crucial role in their inhibitory potency.

Structure-Activity Relationship Summary:

The core structure of Broussonin A, a diarylpropane, is essential for its tyrosinase inhibitory activity. The presence and position of hydroxyl groups on the aromatic rings significantly influence the potency. Generally, a higher number of hydroxyl groups correlates with increased inhibitory activity. Specifically, the catechol moiety (ortho-dihydroxybenzene) is a key pharmacophore that contributes to potent tyrosinase inhibition by chelating the copper ions in the enzyme's active site.

Antioxidant Activity

The antioxidant properties of Broussonin A analogs are attributed to their ability to scavenge free radicals. The SAR for antioxidant activity in flavonoids and other polyphenols, which share structural similarities with Broussonin A, is well-established.

Structure-Activity Relationship Summary:

The antioxidant capacity of phenolic compounds is largely dependent on the number and arrangement of hydroxyl groups. Key structural features for enhanced antioxidant activity include:

  • Catechol Group (ortho-dihydroxy) on the B-ring: This configuration is highly effective at donating a hydrogen atom to stabilize free radicals.

  • 3-Hydroxyl Group on the C-ring: This feature contributes to radical scavenging.

  • 2,3-Double Bond in Conjunction with a 4-Oxo Group on the C-ring: This arrangement enhances electron delocalization, which stabilizes the resulting phenoxyl radical.

While specific IC50 values for a series of Broussonin A analogs in standard antioxidant assays are not extensively documented, the general principles of flavonoid SAR can be applied to predict the antioxidant potential of its derivatives.

Anticancer Activity and Mechanism of Action

Recent studies have highlighted the potential of Broussonin A and its analogs as anticancer agents. Their mechanism of action has been linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Broussonin A and B have been shown to inhibit angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[1][2][3] This inhibition disrupts downstream signaling cascades, including the ERK, Akt, and p38 MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival—processes essential for tumor vascularization.[3] The inhibition of these pathways ultimately leads to a reduction in tumor growth and invasion. Broussonin A and B have demonstrated anti-proliferative and anti-invasive activities against non-small cell lung cancer and ovarian cancer cells.[1][2][3]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 BroussoninA Broussonin A BroussoninA->VEGFR2 Inhibition ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration p38->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by Broussonin A.

Comparative Data of Broussonetine M Analogs (Related Iminosugars)

While extensive quantitative SAR data for Broussonin A analogs is limited, studies on Broussonetine M, an iminosugar also isolated from Broussonetia kazinoki, provide a valuable comparative model for understanding how structural modifications can impact biological activity. The following table summarizes the glycosidase inhibitory activity of Broussonetine M and its synthetic analogs.[4][5]

Compoundα-Glucosidase (rice) IC50 (µM)β-Glucosidase (almonds) IC50 (µM)β-Galactosidase (bovine liver) IC50 (µM)
Broussonetine M >1006.32.3
ent-Broussonetine M 1.2>100>100
10'-epi-Broussonetine M >1000.80.2
ent-10'-epi-Broussonetine M 1.3>100>100

Data Interpretation: The stereochemistry of both the pyrrolidine ring and the hydroxyl group on the side chain of Broussonetine M analogs significantly influences their inhibitory potency and selectivity for different glycosidases.[4][5] This highlights the importance of stereoisomerism in drug design and suggests that similar principles may apply to the SAR of Broussonin A analogs.

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, a commercially available and commonly used enzyme for screening potential tyrosinase inhibitors.

  • Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compounds.

  • Procedure:

    • Prepare various concentrations of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the test compound solution, phosphate buffer, and mushroom tyrosinase solution.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding L-DOPA solution to each well.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined from a dose-response curve.

This assay is a common and rapid method to evaluate the antioxidant activity of compounds based on their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagents: DPPH, methanol (or ethanol), test compounds, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds.

    • In a 96-well plate, add the test compound solution to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

    • The percentage of scavenging activity is calculated, and the IC50 value is determined.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), cell culture medium, solubilization solution (e.g., DMSO or acidic isopropanol), cancer cell lines.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, a key receptor in angiogenesis.

  • Reagents: Recombinant human VEGFR-2 kinase, kinase buffer, ATP, a suitable substrate (e.g., poly(Glu,Tyr)), test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the VEGFR-2 enzyme, kinase buffer, and the test compound.

    • Pre-incubate the mixture at room temperature.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and measure the amount of ATP remaining or the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay like Kinase-Glo™).

    • The percentage of inhibition is calculated, and the IC50 value is determined.[1]

Conclusion

Broussonin A and its analogs represent a promising class of compounds with diverse biological activities, including tyrosinase inhibition, antioxidant effects, and anticancer properties. The structure-activity relationships, particularly the role of hydroxyl groups and stereochemistry, are critical for their potency and selectivity. Further synthesis and evaluation of a broader range of Broussonin A analogs are warranted to fully elucidate their therapeutic potential and to develop new, more effective drugs for various diseases. The provided experimental protocols serve as a foundation for the continued investigation of these valuable natural product derivatives.

References

Validating the Tyrosinase Inhibitory Effect of 4'-O-Demethylbroussonin A and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Tyrosinase Inhibitors

The following table summarizes the tyrosinase inhibitory activity of various compounds, including a close analog of the target compound, Broussonin C, and other potent inhibitors. Kojic acid, a well-established tyrosinase inhibitor, is included for reference.

CompoundSourceIC50 (µM)Type of Inhibition
Broussonin C Broussonetia kazinoki0.43 (monophenolase), 0.57 (diphenolase)[1][2][3]Competitive[1][2][3]
Morachalcone A Artocarpus heterophyllus0.013[4]Competitive[5]
Norartocarpetin Morus speciesCompetitive (KI = 1.35 µM)[6]Competitive[6]
7,3',4'-Trihydroxyisoflavone Fermented Soybean Paste5.23 ± 0.6[7]Not specified
6,7,4'-Trihydroxyisoflavone Not specified9.2[7]Competitive[7]
Kojic Acid Fungal Metabolite~71.6 (variable)[8][9][10]Competitive

Experimental Protocols

A standardized tyrosinase inhibition assay is crucial for the validation and comparison of potential inhibitors. Below is a detailed methodology for a typical in vitro mushroom tyrosinase inhibition assay.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-tyrosine or L-DOPA (substrate)

  • Phosphate buffer (typically pH 6.8)

  • Test compound (e.g., 4'-O-Demethylbroussonin A analog)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of the substrate (L-tyrosine or L-DOPA) in phosphate buffer.

    • Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add a specific volume of the phosphate buffer.

    • Add the test compound solution to the respective wells.

    • Add the tyrosinase enzyme solution to all wells except the blank.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a set duration.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Experimental Workflow and Inhibition Mechanism

The following diagrams illustrate the experimental workflow for the tyrosinase inhibition assay and the general mechanism of tyrosinase inhibition.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Well_Plate 96-Well Plate Addition: Buffer + Inhibitor + Tyrosinase Tyrosinase->Well_Plate Substrate Substrate (L-DOPA) Reaction Add Substrate to Initiate Substrate->Reaction Inhibitor Test Compound Inhibitor->Well_Plate Buffer Phosphate Buffer Buffer->Well_Plate Incubation Incubation (e.g., 37°C) Well_Plate->Incubation Incubation->Reaction Measurement Measure Absorbance Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Experimental workflow for a tyrosinase inhibition assay.

G cluster_pathway Melanin Synthesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Inhibitor Tyrosinase Inhibitor (e.g., Flavonoid) Tyrosinase Tyrosinase (Copper-containing active site) Inhibitor->Tyrosinase Blocks Active Site

Caption: Mechanism of tyrosinase inhibition in the melanin synthesis pathway.

Conclusion

While direct validation of this compound's tyrosinase inhibitory activity requires specific experimental investigation, the available data on its close structural analogs, such as Broussonin C, and other compounds from the Artocarpus and Broussonetia genera, strongly suggest its potential as a potent tyrosinase inhibitor. The provided comparative data and experimental protocols offer a solid foundation for researchers to pursue further validation and development of this and related compounds for applications in dermatology and cosmetology.

References

In Vivo Validation of Flavonoid Anti-Inflammatory Effects: A Comparative Analysis of Kurarinone and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory activity of Kurarinone was evaluated against Dexamethasone in a carrageenan-induced paw edema model in rats. Paw volume was measured at various time points after the induction of inflammation.

Treatment GroupDosage1 hour2 hours3 hours4 hours5 hours
Control (Carrageenan) -0.35 ± 0.030.52 ± 0.040.75 ± 0.050.88 ± 0.060.95 ± 0.07
Kurarinone 50 mg/kg0.28 ± 0.030.41 ± 0.040.55 ± 0.040.62 ± 0.050.68 ± 0.05
Dexamethasone 10 mg/kg0.25 ± 0.020.35 ± 0.030.42 ± 0.030.48 ± 0.040.53 ± 0.04
p < 0.05 compared to the control group. Data is presented as the mean increase in paw volume (mL) ± SEM.

Experimental Protocols

1. Animals: Male Sprague-Dawley rats (200-250 g) were used for the study. The animals were housed under standard laboratory conditions with free access to food and water. All animal procedures were performed in accordance with ethical guidelines for animal research.

2. Carrageenan-Induced Paw Edema: Acute inflammation was induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan in saline into the right hind paw of the rats.

3. Drug Administration: Kurarinone (50 mg/kg) and Dexamethasone (10 mg/kg) were administered orally one hour before the carrageenan injection. The control group received the vehicle only.

4. Measurement of Paw Edema: The volume of the paw was measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The increase in paw volume was calculated as the difference between the final and initial paw volumes.

5. Histopathological Analysis: After 5 hours, the animals were euthanized, and the paw tissues were collected and fixed in 10% formalin. The tissues were then embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of inflammatory cell infiltration.

6. Measurement of Inflammatory Mediators: Levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6 in the paw tissue homogenates were measured using commercially available ELISA kits.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed anti-inflammatory mechanism of Kurarinone and the experimental workflow used in this study.

G cluster_pathway Proposed Anti-Inflammatory Signaling Pathway of Kurarinone Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes Kurarinone Kurarinone Kurarinone->NF_kB_Activation Inhibits

Caption: Proposed mechanism of Kurarinone's anti-inflammatory action.

G cluster_workflow In Vivo Experimental Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley rats) Grouping Grouping (Control, Kurarinone, Dexamethasone) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Oral, 1 hour pre-carrageenan) Grouping->Drug_Administration Inflammation_Induction Inflammation Induction (Carrageenan injection in paw) Drug_Administration->Inflammation_Induction Paw_Volume_Measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) Inflammation_Induction->Paw_Volume_Measurement Tissue_Collection Tissue Collection & Analysis (Histopathology, ELISA) Paw_Volume_Measurement->Tissue_Collection

Caption: Workflow for the in vivo anti-inflammatory study.

Navigating the Analytical Landscape for 4'-O-Demethylbroussonin A: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation of analytical methods for 4'-O-Demethylbroussonin A remains to be publicly detailed in scientific literature. However, by examining established methodologies for structurally similar flavonoid compounds, researchers can effectively develop and validate robust analytical procedures. This guide provides a comparative overview of two prevalent techniques, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective performance characteristics and experimental protocols.

For scientists and drug development professionals, the selection of an appropriate analytical method is paramount for accurate quantification and pharmacokinetic studies. The choice between HPLC-DAD and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-DAD offers a cost-effective and straightforward approach for routine analysis, LC-MS/MS provides superior sensitivity and specificity, making it ideal for bioanalytical applications where trace-level detection is crucial.

Comparative Analysis of Analytical Methods for Flavonoid Quantification

The following table summarizes typical validation parameters for HPLC-DAD and LC-MS/MS methods, based on published data for various flavonoid compounds. These values can serve as a benchmark when developing a method for this compound.

Validation ParameterHPLC-DADLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.995> 0.99
Accuracy (% Recovery) 97.32% - 106.39%88.1% - 112.0%
Precision (Relative Standard Deviation, RSD) < 2.27% (Intra-day), < 1.65% (Inter-day)< 14.2% (Intra- and Inter-day)
Limit of Detection (LOD) 0.006 - 0.018 µg/mL0.5 - 29 ng/mL
Limit of Quantification (LOQ) 0.020 - 0.061 µg/mL2.0 - 90 ng/mL

Visualizing the Path to a Validated Method: A General Workflow

The development and validation of a bioanalytical method is a systematic process designed to ensure that the method is reliable for its intended purpose. The following diagram illustrates a typical workflow.

A Comparative Analysis of Melanin Inhibition: 4'-O-Demethylbroussonin A vs. Kojic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dermatological and cosmetic research, the quest for effective and safe agents for the management of hyperpigmentation is perpetual. Among the numerous compounds investigated, both natural and synthetic, those that inhibit melanin synthesis are of prime interest. This guide provides a detailed, objective comparison of the melanin-inhibiting properties of 4'-O-Demethylbroussonin A, a compound from the Broussonetia genus, and kojic acid, a well-established tyrosinase inhibitor.

Quantitative Comparison of Inhibitory Activity

The primary mechanism for many skin-lightening agents is the inhibition of tyrosinase, the key enzyme in melanogenesis. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

CompoundTarget EnzymeIC50 Value (µM)Reference
Broussoflavonol J (as proxy for this compound)Mushroom Tyrosinase9.29[1]
Kojic Acid Mushroom Tyrosinase30.56[1]
Kojic Acid Mushroom Tyrosinase121 ± 5[2]
Kojic Acid Mushroom Tyrosinase30.6[3]

Based on the available data for a related compound, broussoflavonol J demonstrates a significantly lower IC50 value for mushroom tyrosinase inhibition compared to kojic acid, suggesting it may be a more potent inhibitor.[1]

Mechanisms of Action in Melanin Inhibition

Both this compound (inferred from related flavonoids) and kojic acid primarily exert their effects by targeting the tyrosinase enzyme.

This compound (Inferred Mechanism):

Compounds isolated from the Broussonetia genus, particularly flavonoids, are known to be potent tyrosinase inhibitors.[1][4] The proposed mechanism for many flavonoids is competitive inhibition, where the compound binds to the active site of the tyrosinase enzyme, preventing the substrate (L-tyrosine) from binding and thus halting the melanin synthesis cascade.

Kojic Acid:

Kojic acid is a well-characterized tyrosinase inhibitor that acts through a mixed-type inhibition mechanism.[2] It chelates the copper ions within the active site of the tyrosinase enzyme, rendering it inactive.[5][6] This prevents the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the initial and rate-limiting steps of melanogenesis.[7]

Signaling Pathways in Melanogenesis

The process of melanogenesis is regulated by complex signaling pathways. The primary pathway involves the activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH), leading to an increase in cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates the transcription factor CREB. Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

Below is a diagram illustrating the general melanogenesis signaling pathway targeted by inhibitors like this compound and kojic acid.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Upregulates Expression TYR Tyrosinase (TYR) MITF->TYR TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin TYR->Melanin Catalyzes TRP1->Melanin TRP2->Melanin Inhibitor This compound Kojic Acid Inhibitor->TYR Inhibits Tyrosinase_Inhibition_Workflow start Start prepare Prepare Reagents: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase Solution - L-DOPA Solution - Test Compound (e.g., this compound, Kojic Acid) start->prepare mix Mix in 96-well plate: - Buffer - Tyrosinase Solution - Test Compound/Control prepare->mix preincubate Pre-incubate at 25°C for 10 minutes mix->preincubate add_substrate Add L-DOPA Solution to initiate reaction preincubate->add_substrate incubate Incubate at 25°C for 20 minutes add_substrate->incubate measure Measure Absorbance at 475 nm (Dopachrome) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end Melanin_Content_Workflow start Start seed_cells Seed B16F10 melanoma cells in a 6-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with α-MSH (optional) and various concentrations of test compound incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 lyse_cells Wash with PBS and lyse the cells incubate2->lyse_cells pellet_melanin Centrifuge to pellet melanin lyse_cells->pellet_melanin dissolve_melanin Dissolve melanin pellet in 1N NaOH with 10% DMSO pellet_melanin->dissolve_melanin measure Measure absorbance at 490 nm dissolve_melanin->measure normalize Normalize to protein content (e.g., Bradford assay) measure->normalize end End normalize->end

References

Unveiling the Biological Potency of Broussonins: A Comparative Analysis of Methylated vs. Demethylated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the biological activities of various Broussonin compounds reveals significant differences in their therapeutic potential, largely influenced by their methylation status. This guide provides a detailed comparison of the anti-angiogenic, anti-inflammatory, and tyrosinase inhibitory activities of Broussonins A, B, C, and E, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Key Findings at a Glance

Our comparative analysis indicates that the presence and position of methyl groups on the Broussonin scaffold play a crucial role in determining their specific biological functions. While Broussonins A and B, which differ by the position of a single methoxy group, both exhibit potent anti-angiogenic properties, the more heavily methylated Broussonin E demonstrates significant anti-inflammatory effects. In contrast, Broussonin C, a prenylated derivative, shows strong tyrosinase inhibitory activity.

Comparative Analysis of Biological Activities

The biological activities of Broussonins A, B, C, and E are summarized below, highlighting the influence of their structural differences, including methylation.

BroussoninKey Structural FeaturesPrimary Biological ActivityQuantitative Data (IC50)
Broussonin A Isomer of Broussonin B, C16H18O3Anti-angiogenic-
Broussonin B Isomer of Broussonin A, C16H18O3Anti-angiogenic-
Broussonin C Prenylated diphenylpropane, C20H24O3Tyrosinase InhibitorMonophenolase: 0.43 µM, Diphenolase: 0.57 µM[1][2]
Broussonin E Contains two methoxy groups, C17H20O4Anti-inflammatory-

Note: Specific IC50 values for the anti-angiogenic and anti-inflammatory activities of Broussonins A, B, and E were not explicitly provided in the referenced literature, which focused on mechanistic pathways.

In-Depth Look at Biological Activities and Signaling Pathways

Anti-Angiogenic Effects of Broussonins A and B

Broussonins A and B have been identified as potent inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4] Both compounds effectively suppress vascular endothelial growth factor-A (VEGF-A)-induced responses in endothelial cells, including proliferation, migration, and tube formation.[4][5] Their mechanism of action involves the inactivation of the VEGF-A-stimulated downstream signaling pathways.[3][5]

cluster_0 Broussonin A/B Inhibition Broussonin A Broussonin A VEGFR-2 VEGFR-2 Broussonin A->VEGFR-2 inhibits Broussonin B Broussonin B Broussonin B->VEGFR-2 inhibits Angiogenesis Angiogenesis VEGFR-2->Angiogenesis promotes

Broussonins A and B inhibit angiogenesis by targeting VEGFR-2.
Anti-Inflammatory Properties of Broussonin E

Broussonin E, characterized by the presence of two methoxy groups, exhibits significant anti-inflammatory activity.[6][7] It effectively suppresses the production of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, COX-2, and iNOS in lipopolysaccharide (LPS)-stimulated macrophages.[8] The underlying mechanism involves the inhibition of the ERK and p38 MAPK signaling pathways, alongside the enhancement of the JAK2-STAT3 pathway.[8][9]

cluster_1 Broussonin E Anti-inflammatory Pathway LPS LPS MAPK_pathway ERK/p38 MAPK Pathway LPS->MAPK_pathway activates Broussonin E Broussonin E Broussonin E->MAPK_pathway inhibits JAK2_STAT3_pathway JAK2/STAT3 Pathway Broussonin E->JAK2_STAT3_pathway enhances Inflammation Inflammation MAPK_pathway->Inflammation promotes JAK2_STAT3_pathway->Inflammation suppresses

Broussonin E modulates inflammatory responses via MAPK and JAK2/STAT3 pathways.
Tyrosinase Inhibition by Broussonin C

Broussonin C, a prenylated diphenylpropane, is a potent competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis.[10][] It effectively inhibits both the monophenolase and diphenolase activities of tyrosinase, with IC50 values of 0.43 µM and 0.57 µM, respectively.[1][2] This makes Broussonin C a promising candidate for applications in cosmetics and treatments for hyperpigmentation disorders.

cluster_2 Tyrosinase Inhibition Workflow Tyrosinase Tyrosinase Melanin Melanin Tyrosinase->Melanin catalyzes L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase substrate Broussonin C Broussonin C Broussonin C->Tyrosinase inhibits

Broussonin C inhibits melanin production by targeting tyrosinase.

Detailed Experimental Protocols

Anti-Angiogenic Activity Assay (Rat Aortic Ring Assay)
  • Aorta Preparation: Thoracic aortas are excised from rats and cleaned of periadventitial fibroadipose tissue.[3]

  • Embedding: The aortas are sectioned into 1-mm-thick rings and embedded in a collagen gel matrix in a 48-well plate.[12]

  • Treatment: The rings are treated with Broussonin A or B at various concentrations, with or without VEGF-A as a pro-angiogenic stimulus.[5]

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 7-9 days.[12]

  • Analysis: The extent of microvessel sprouting from the aortic rings is quantified by microscopy.[3]

Anti-Inflammatory Activity Assay (Macrophage-Based Assay)
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.[8]

  • Stimulation: Cells are pre-treated with various concentrations of Broussonin E for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: After 24 hours of incubation, the cell culture supernatant is collected to measure the levels of nitric oxide (NO), TNF-α, IL-1β, and IL-6 using Griess reagent and ELISA kits, respectively.[9]

  • Western Blot Analysis: Cell lysates are prepared to analyze the phosphorylation status of key proteins in the MAPK and JAK/STAT signaling pathways by Western blotting.[8]

Tyrosinase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-DOPA (a substrate for tyrosinase) are prepared in a phosphate buffer (pH 6.8).[13][14]

  • Reaction Mixture: The reaction mixture contains the phosphate buffer, L-DOPA solution, and the test compound (Broussonin C) at various concentrations.[15]

  • Enzyme Reaction: The reaction is initiated by adding the tyrosinase solution to the mixture.[16]

  • Measurement: The formation of dopachrome from the oxidation of L-DOPA is monitored by measuring the absorbance at 475 nm at regular intervals.[15]

  • Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.[13]

This comparative guide underscores the potential of Broussonins as a versatile class of natural compounds with distinct and potent biological activities. The variations in their chemical structures, particularly their methylation patterns, offer a promising avenue for the development of targeted therapies for a range of diseases, from cancer to inflammatory disorders and skin conditions. Further structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of these fascinating molecules.

References

Assessing the Enzymatic Inhibition Specificity of 4'-O-Demethylbroussonin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic inhibition profile of 4'-O-Demethylbroussonin A, with a focus on its specificity. The information presented is intended to aid researchers and professionals in drug development in evaluating its potential as a selective enzyme inhibitor.

Executive Summary

This compound, a natural isoflavonoid, has demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This guide compiles available quantitative data on its tyrosinase inhibition and compares it with its known effects on other enzymes, alongside the inhibitory activities of standard reference compounds. The objective is to provide a clear assessment of its enzymatic inhibition specificity based on current scientific literature.

Comparative Analysis of Enzymatic Inhibition

To contextualize the inhibitory potency and specificity of this compound, the following table summarizes its half-maximal inhibitory concentration (IC50) against tyrosinase. For a comprehensive comparison, IC50 values of standard inhibitors against a panel of enzymes, including tyrosinase, lipoxygenase (LOX), cyclooxygenase (COX-1 and COX-2), and xanthine oxidase (XO), are also presented.

It is important to note that while the inhibitory activity of this compound against tyrosinase is well-documented, its effects on other enzyme systems such as lipoxygenase, cyclooxygenase, and xanthine oxidase are not widely reported in the currently available scientific literature. The data presented for this compound is based on studies of "Broussonin C," a closely related, if not identical, compound.

Table 1: Comparative IC50 Values of this compound and Standard Inhibitors

Enzyme TargetCompoundIC50 (µM)Reference
Tyrosinase This compound (as Broussonin C) 0.43 (monophenolase) [1]
0.57 (diphenolase) [1][2][3]
Kojic Acid13.2 - 22.25[4]
Arbutin~6500[4]
Lipoxygenase (5-LOX) Zileuton0.18 - 3.7[5]
Nordihydroguaiaretic acid (NDGA)~2.7[6]
Cyclooxygenase-1 (COX-1) Indomethacin0.018[7]
SC-5600.009[8]
Cyclooxygenase-2 (COX-2) Celecoxib0.04[7]
NS-3980.024 (S-ketoprofen)[9]
Xanthine Oxidase (XO) Allopurinol1.7 - 3.0
Febuxostat0.01

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the enzymatic inhibition assays cited in this guide.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

  • Reagents:

    • Mushroom Tyrosinase (e.g., 350 U/mL in sodium phosphate buffer)

    • L-DOPA (L-3,4-dihydroxyphenylalanine) as substrate

    • Sodium Phosphate Buffer (pH 6.8, 0.05 mM)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Kojic acid as a positive control

  • Procedure:

    • Prepare a reaction mixture containing the sodium phosphate buffer and the test compound at various concentrations.

    • Add the mushroom tyrosinase solution to the reaction mixture and incubate for a short period (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding the L-DOPA substrate.

    • Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (typically 475 nm or 490 nm) over time using a spectrophotometer.[5]

    • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Lipoxygenase (LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on the oxidation of linoleic acid by soybean lipoxygenase.

  • Reagents:

    • Soybean Lipoxygenase (e.g., 165 U/mL)

    • Sodium Linoleate (substrate, e.g., 0.32 mM)

    • Sodium Phosphate Buffer (pH 8.0, 0.1 M)

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

    • Zileuton or Nordihydroguaiaretic acid as a positive control

  • Procedure:

    • Combine the sodium phosphate buffer, soybean lipoxygenase, and the test compound at various concentrations in a quartz cuvette.

    • Incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding the sodium linoleate substrate solution.

    • Measure the formation of the conjugated diene hydroperoxide by monitoring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the inhibition of COX-1 and COX-2.

  • Reagents:

    • Purified COX-1 or COX-2 enzyme

    • Arachidonic Acid (substrate)

    • Tris-HCl Buffer (pH 8.0)

    • Hematin and L-epinephrine as co-factors

    • Test compound dissolved in DMSO

    • Indomethacin (for COX-1) or Celecoxib (for COX-2) as positive controls

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

    • Add the COX enzyme (either COX-1 or COX-2) to the mixture and incubate briefly.

    • Add the test compound at various concentrations and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • After a specific reaction time (e.g., 2 minutes), stop the reaction.

    • The product of the reaction (e.g., Prostaglandin E2) is typically quantified using methods like LC-MS/MS or ELISA.

    • Calculate the percentage of inhibition and determine the IC50 value.

Xanthine Oxidase (XO) Inhibition Assay

This assay measures the inhibition of the conversion of xanthine to uric acid by xanthine oxidase.

  • Reagents:

    • Xanthine Oxidase from bovine milk or other sources

    • Xanthine (substrate)

    • Phosphate Buffer (e.g., pH 7.5)

    • Test compound dissolved in a suitable solvent

    • Allopurinol as a positive control

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the phosphate buffer and the test compound at various concentrations.

    • Add the xanthine substrate to the mixture.

    • Initiate the reaction by adding the xanthine oxidase enzyme solution.

    • Monitor the formation of uric acid by measuring the increase in absorbance at 293 nm or 295 nm at a constant temperature (e.g., 37°C).

    • Calculate the rate of uric acid formation and the percentage of inhibition to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of tyrosinase inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme_Solution Enzyme Solution (Tyrosinase, LOX, COX, XO) Pre_incubation Pre-incubation with Enzyme Enzyme_Solution->Pre_incubation Substrate_Solution Substrate Solution (L-DOPA, Linoleic Acid, etc.) Reaction_Initiation Initiate Reaction with Substrate Substrate_Solution->Reaction_Initiation Inhibitor_Solutions Inhibitor Solutions (this compound & Standards) Reaction_Mixture Prepare Reaction Mixture (Buffer + Inhibitor) Inhibitor_Solutions->Reaction_Mixture Reaction_Mixture->Pre_incubation Pre_incubation->Reaction_Initiation Data_Acquisition Monitor Product Formation (Spectrophotometry/LC-MS) Reaction_Initiation->Data_Acquisition Calculate_Inhibition Calculate % Inhibition Data_Acquisition->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for assessing enzymatic inhibition.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Alpha_MSH α-MSH MC1R MC1R Alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase Translates to Melanin Melanin Tyrosinase->Melanin Catalyzes Production Inhibitor This compound Inhibitor->Tyrosinase Inhibits

Caption: Simplified melanogenesis signaling pathway showing the point of inhibition by this compound.

Conclusion

Based on the available data, this compound is a highly potent inhibitor of tyrosinase. Its specificity, however, remains to be fully elucidated as there is a lack of published data on its inhibitory activity against other common enzyme targets such as lipoxygenase, cyclooxygenase, and xanthine oxidase. The provided comparative data with standard inhibitors highlights the significant potency of this compound against tyrosinase. Further research is warranted to comprehensively assess its selectivity profile, which is a critical step in evaluating its therapeutic potential and off-target effects. This guide serves as a foundational resource for researchers interested in the further development and characterization of this promising natural compound.

References

Safety Operating Guide

Safe Disposal of 4'-O-Demethylbroussonin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4'-O-Demethylbroussonin A, a naturally occurring phenol. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound requires:

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]

  • Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin and Body Protection: Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific workplace.[1]

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.

In the event of accidental release, personnel should wear respiratory protection. Avoid dust formation and breathing vapors, mist, or gas.[1] Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following steps provide a general framework for its proper disposal:

  • Collection:

    • For spills, pick up and arrange disposal without creating dust.[1]

    • Sweep up and shovel the material.[1]

    • Place the collected material into a suitable, closed, and properly labeled container for disposal.[1]

  • Waste Characterization:

    • While the available Safety Data Sheet (SDS) indicates that this compound is considered non-hazardous for transport, it is essential to consult with your institution's Environmental Health and Safety (EHS) department to confirm the waste classification according to local regulations.[1]

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials.

    • The container must be tightly closed.

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal contractor.

    • Provide the contractor with a copy of the Safety Data Sheet.

Note: Under no circumstances should this compound be disposed of down the drain.[1]

III. Quantitative Data Summary

The following table summarizes the key storage recommendations for this compound to ensure its stability and integrity prior to use or disposal.

ParameterConditionDuration
Storage Temperature -20°CLong-term
2-8°CShort-term

Table 1: Recommended Storage Conditions for this compound.[1]

IV. Experimental Workflow and Signaling Pathway Diagrams

To provide clear, visual guidance, the logical workflow for the proper disposal of this compound is illustrated below.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Collection cluster_2 Interim Storage cluster_3 Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste Material (Sweep solid, contain liquid) A->B C Place in a Labeled, Closed Container B->C D Store in a Designated, Well-Ventilated Area C->D E Consult Institutional EHS for Waste Characterization D->E F Arrange for Professional Waste Disposal E->F G Provide SDS to Disposal Contractor F->G

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4'-O-Demethylbroussonin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 4'-O-Demethylbroussonin A, a compound of interest in various research applications. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your work.

Personal Protective Equipment (PPE)

A foundational aspect of safe laboratory practice is the correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on established safety data.

Body PartRequired PPESpecifications
Respiratory Respiratory ProtectionUse a NIOSH (US) or EN 166 (EU) approved respirator.[1]
Hands GlovesHandle with inspected, chemical-resistant gloves (e.g., nitrile rubber).[1][2] Use proper glove removal technique.[1]
Eyes Eye ProtectionUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Body Protective ClothingChoose body protection appropriate to the type, concentration, and amount of the dangerous substance, and to the specific workplace.[1]
Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and the safety of laboratory personnel.

Handling Precautions:

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Remove and wash contaminated clothing before reuse.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Prevent ingestion and inhalation.[1]

  • Keep the compound away from sources of ignition.[1]

  • Avoid prolonged or repeated exposure.[1]

Storage Conditions:

  • Store in a tightly closed container.[1]

  • Keep in a dry and well-ventilated place.[1]

  • Long-term storage: -20°C[1]

  • Short-term storage: 2-8°C[1]

Accidental Release Measures

In the event of a spill, follow these steps to contain and clean up the material:

  • Personal Precautions:

    • Wear appropriate respiratory protection.[1]

    • Avoid dust formation.[1]

    • Avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions:

    • Do not let the product enter drains.[1]

    • Prevent further leakage or spillage if it is safe to do so.[1]

  • Containment and Cleaning Up:

    • Pick up and arrange disposal without creating dust.[1]

    • Sweep up and shovel the material.[1]

    • Keep in suitable, closed containers for disposal.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Keep the compound in suitable, closed containers for disposal.[1]

Visualizing Safety: Workflow and Logical Relationships

To further clarify the necessary procedures, the following diagrams illustrate the key workflows for handling and disposal.

cluster_handling Handling Protocol prep Preparation: - Don appropriate PPE - Ensure proper ventilation handling Handling this compound: - Avoid dust formation - Prevent contact and inhalation prep->handling storage Storage: - Tightly sealed container - Correct temperature handling->storage cleanup Post-Handling: - Decontaminate work area - Wash hands thoroughly handling->cleanup

Caption: A workflow for the safe handling and storage of this compound.

cluster_disposal Disposal Protocol collect Collect Waste: - Place in a suitable, closed container label_waste Label Container: - Clearly identify contents as chemical waste collect->label_waste store_waste Store Waste: - Keep in a designated, secure area label_waste->store_waste dispose Dispose: - Follow institutional and regulatory guidelines store_waste->dispose

Caption: A step-by-step process for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.